Technical Guide: Asymmetric Synthesis of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic Acid
This guide details the asymmetric synthesis of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid , a critical chiral intermediate often associated with the metabolism of the fragrance ingredient Lilial (Butylphenyl Meth...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the asymmetric synthesis of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid , a critical chiral intermediate often associated with the metabolism of the fragrance ingredient Lilial (Butylphenyl Methylpropional) and a scaffold in pharmaceutical research (e.g., for renin or glucosylceramide synthase inhibitors).
Executive Summary & Compound Profile
The target compound, (2S)-3-(4-tert-butylphenyl)-2-methylpropanoic acid , belongs to the class of chiral
-methyl hydrocinnamic acids. Achieving the (2S) -configuration is synthetically non-trivial due to the lability of the -proton and the strict requirement for high enantiomeric excess (ee) in biological applications.
This guide presents three distinct synthesis pathways selected for their reliability, scalability, and stereochemical integrity.
Pathway A: Evans Auxiliary Asymmetric Alkylation
Best For: Bench-scale synthesis, absolute stereochemical control, and high purity (>99% ee).
Mechanistic Insight
This pathway utilizes the Evans Oxazolidinone chiral auxiliary to induce facial selectivity during enolate alkylation. To obtain the (2S) -acid, we must employ the (R)-4-benzyl-2-oxazolidinone auxiliary. The steric bulk of the benzyl group on the auxiliary forces the Z-enolate to undergo electrophilic attack from the less hindered face (anti to the benzyl group).
Best For: Scale-up, environmental compliance, and avoiding cryogenic conditions.
Mechanistic Insight
This pathway leverages the exquisite stereoselectivity of "Ene-Reductases" (Old Yellow Enzyme family). Specifically, enzymes like NCR (from Zymomonas mobilis) or OPR3 (from Tomato) can reduce the alkene of
-methylcinnamaldehyde derivatives to the (S) -saturated aldehyde with high enantioselectivity. A subsequent mild oxidation yields the target acid.
Experimental Protocol
Step 1: Aldol Condensation (Precursor Synthesis)
Reagents: 4-tert-butylbenzaldehyde + Propanal.
Catalyst: NaOH or Piperidine/Acetic Acid.
Product: 3-(4-tert-butylphenyl)-2-methyl-2-propenal (The
-unsaturated aldehyde).
Step 2: Biocatalytic Reduction
Biocatalyst: Recombinant E. coli expressing NCR (Nicotinamide 2-cyclohexene-1-one reductase).
Figure 2: The Chemo-Enzymatic route utilizes biocatalysis to set the chiral center under mild conditions.
Comparative Analysis
Feature
Pathway A: Evans Auxiliary
Pathway B: Biocatalysis
Stereocontrol
Excellent (>99% ee)
Very Good (95-97% ee)
Scalability
Low to Medium (Stoichiometric auxiliary)
High (Catalytic enzyme)
Cost
High (Auxiliary, cryogenic reagents)
Low (Renewable catalyst, ambient temp)
Complexity
High (Anhydrous, -78°C)
Moderate (Aqueous buffer/organic)
Atom Economy
Poor (Auxiliary waste)
Excellent
References
Evans, D. A.; Ennis, M. D.; Mathre, D. J. "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society, 1982, 104(6), 1737–1739. Link
Hall, M.; Stueckler, C.; Hauer, B.; Stuermer, R.; Friedrich, T.; Brecker, L.; Faber, K. "Bioreduction of α-methylcinnamaldehyde derivatives: chemo-enzymatic asymmetric synthesis of Lilial™ and Helional™." European Journal of Organic Chemistry, 2008, 2008(9), 1511–1516. Link
Gage, J. R.; Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S,3S)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid." Organic Syntheses, 1990, 68, 83. Link
Brenna, E.; Fuganti, C.; Gatti, F. G.; Serra, S. "Biocatalytic methods for the synthesis of enantioenriched odorants." Chemical Reviews, 2011, 111(7), 4036–4124. Link
An In-depth Technical Guide to the Physicochemical Properties of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and development, a thorough understanding of a candidate molecule's physicochemical properties is par...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a candidate molecule's physicochemical properties is paramount. These intrinsic characteristics govern a compound's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety profile. This guide provides a detailed examination of the key physicochemical properties of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid, a chiral carboxylic acid with potential for further investigation in medicinal chemistry.
As Senior Application Scientists, our approach is to not only present data but to also provide the "why" behind the experimental choices and the implications of the results for drug development. This document is structured to offer a holistic view, integrating foundational chemical data with practical experimental methodologies and their strategic importance in the pharmaceutical sciences.
Core Physicochemical Properties
A summary of the key physicochemical properties for (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid is presented below. It is important to note that while some data is available, other values are estimated based on the properties of structurally similar compounds due to a lack of direct experimental reports for this specific molecule. Such estimations are clearly indicated and provide a valuable starting point for experimental design.
Property
Value
Source/Method
Significance in Drug Development
Molecular Formula
C₁₄H₂₀O₂
-
Defines the elemental composition and is the basis for molecular weight calculation.
Influences diffusion, membrane permeability, and overall "drug-likeness". Compounds with a molecular weight under 500 Da generally exhibit better oral bioavailability.
Physical State
Solid (estimated)
Based on analogs
Affects formulation strategies (e.g., tablets, capsules vs. solutions).
A measure of lipophilicity, which is critical for membrane permeability and target engagement. High LogP can also be associated with toxicity and metabolic liabilities.
In-Depth Analysis of Key Physicochemical Parameters
Molecular Structure and Stereochemistry
The structure of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid, with its chiral center at the C2 position of the propanoic acid chain, is a key determinant of its biological activity. The "S" configuration is specified, highlighting the importance of stereospecific synthesis and analysis, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[5][8]
Melting Point and Solid-State Properties
While no experimental melting point for (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid has been reported, we can estimate a likely range by examining structurally related molecules. For instance, 3-phenylpropanoic acid has a melting point of 45-48 °C, and 2-methyl-3-phenylpropanoic acid melts at 39-41 °C.[2] The presence of the bulky tert-butyl group on the phenyl ring in our target molecule would likely increase the melting point due to enhanced crystal lattice interactions. For comparison, the widely used NSAID ibuprofen, which shares the 2-arylpropanoic acid motif, has a melting point of 75-77.5 °C.[3] Therefore, a reasonable estimate for the melting point of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid would be in the range of 40-80 °C.
Experimental Protocol: Melting Point Determination (Capillary Method)
This protocol outlines the standard procedure for determining the melting point of a crystalline solid, a fundamental technique for assessing purity.[9][10][11][12]
Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range over which the solid transitions to a liquid is observed. A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound.
Methodology:
Sample Preparation:
Ensure the sample is completely dry and finely powdered. If necessary, grind a small amount of the crystalline solid using a mortar and pestle.[10][12]
Tamp the open end of a capillary tube into the powdered sample to collect a small amount of material.
Invert the tube and tap it gently to pack the sample into the sealed end. The packed sample height should be 2-3 mm.
Measurement:
Place the capillary tube into the heating block of a melting point apparatus.
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[12]
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has liquefied (the end of the melting range).
Causality Behind Experimental Choices:
Fine Powder: Ensures uniform heat distribution throughout the sample.[10]
Slow Heating Rate: Allows the temperature of the sample and the thermometer to equilibrate, leading to an accurate measurement.[12]
Aqueous Solubility
The aqueous solubility of a drug candidate is a critical factor for its oral bioavailability. A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[5] Given the predicted XLogP3 of 3.9 for (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid, it is expected to have low aqueous solubility. This is further supported by data for ibuprofen, which is practically insoluble in water (21 mg/L at 25 °C).[3][5]
This "gold standard" method determines the equilibrium solubility of a compound in a specific solvent.
Principle: An excess amount of the solid compound is equilibrated with the solvent over a defined period. The concentration of the dissolved compound in the saturated solution is then determined.
Methodology:
Sample Preparation:
Add an excess amount of the solid (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
The presence of undissolved solid should be visually confirmed.
Equilibration:
Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
Sample Analysis:
After equilibration, allow the undissolved solid to settle.
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Prepare a calibration curve using standard solutions of the compound to quantify the concentration accurately.
Causality Behind Experimental Choices:
Excess Solid: Ensures that the solution becomes saturated.
Prolonged Equilibration: Allows the system to reach a true thermodynamic equilibrium between the solid and dissolved states.
Filtration: Prevents undissolved particles from artificially inflating the measured concentration.
Acidity (pKa)
The pKa of a molecule is the pH at which it is 50% ionized and 50% unionized. For a carboxylic acid like (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid, the pKa will dictate the extent of its deprotonation at physiological pH (around 7.4). The ionized form (carboxylate) is generally more water-soluble, while the unionized form (carboxylic acid) is more lipid-soluble and can more readily cross biological membranes. The pKa of ibuprofen is approximately 4.91, and it is expected that our target molecule will have a similar pKa.[3]
Experimental Protocol: pKa Determination by Potentiometric Titration
This is a highly accurate and common method for determining the pKa of weak acids and bases.[13][14]
Principle: A solution of the compound is titrated with a strong base (for an acidic compound), and the pH is monitored throughout the titration. The pKa is the pH at the half-equivalence point.[13]
Methodology:
Sample Preparation:
Accurately weigh a sample of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid and dissolve it in a suitable solvent. Due to its expected low water solubility, a co-solvent system (e.g., water-methanol) may be necessary.[14][15]
The final concentration should be sufficient to produce a clear inflection point in the titration curve (typically around 1-10 mM).
Titration:
Calibrate a pH meter using standard buffers.
Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
Record the pH after each addition, allowing the reading to stabilize.
Data Analysis:
Plot the pH versus the volume of titrant added to generate a titration curve.
Determine the equivalence point, which is the point of maximum slope on the curve.
The half-equivalence point is half the volume of titrant required to reach the equivalence point. The pH at this point is equal to the pKa of the compound.
Causality Behind Experimental Choices:
Co-solvent: Necessary for poorly soluble compounds to ensure they remain in solution throughout the titration.[14][15]
Standardized Titrant: Ensures accurate determination of the equivalence point and, consequently, the pKa.
Incremental Addition and Stabilization: Allows for precise measurement of the pH change as the titration progresses.
Lipophilicity (LogP)
Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its ability to cross cell membranes and interact with biological targets. The octanol-water partition coefficient (LogP) is the most common measure of lipophilicity. The predicted XLogP3 of 3.9 for (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid suggests it is a lipophilic compound.[1] This is in line with the experimental LogP of ibuprofen, which is 3.97.[3] While high lipophilicity can be beneficial for membrane permeation, it can also lead to increased metabolic clearance and potential off-target toxicities.
This is the traditional and most reliable method for determining the LogP of a compound.[16][17]
Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water. The ratio of the compound's concentration in the two phases at equilibrium is the partition coefficient (P), and its logarithm is LogP.[17]
Methodology:
Solvent Preparation:
Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate. This ensures that the volumes of the two phases do not change during the experiment.
Partitioning:
Dissolve a known amount of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid in either the pre-saturated n-octanol or water.
Add a known volume of the other pre-saturated solvent to a separatory funnel.
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for complete partitioning.
Allow the two phases to separate completely.
Analysis:
Carefully separate the n-octanol and aqueous phases.
Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
LogP is the base-10 logarithm of P.
Causality Behind Experimental Choices:
Pre-saturated Solvents: Prevents changes in solvent volumes due to mutual solubility, which would affect the accuracy of the concentration measurements.
Vigorous Shaking: Ensures that the compound reaches equilibrium between the two phases.
Accurate Concentration Measurement: Essential for a reliable LogP determination.
Synthesis of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid
This method involves the preparation of the racemic acid followed by separation of the enantiomers.
Step 1: Synthesis of Racemic 3-(4-Tert-butylphenyl)-2-methylpropanoic acid
A potential route could involve the malonic ester synthesis starting from 4-tert-butylbenzyl bromide and methylmalonic ester, followed by hydrolysis and decarboxylation.
Step 2: Chiral Resolution
Diastereomeric Salt Formation:
The racemic acid is reacted with a chiral resolving agent, such as a chiral amine (e.g., (R)-1-phenylethylamine), in a suitable solvent. This reaction forms a pair of diastereomeric salts.
These diastereomeric salts have different physical properties, including solubility.
Fractional Crystallization:
By carefully choosing the solvent and controlling the temperature, one of the diastereomeric salts will preferentially crystallize out of the solution.
The crystallized salt is isolated by filtration.
Liberation of the Enantiomer:
The isolated diastereomeric salt is treated with a strong acid (e.g., HCl) to protonate the carboxylate and liberate the desired (S)-enantiomer of the carboxylic acid.
The chiral amine can be recovered and recycled.
Causality Behind Experimental Choices:
Chiral Resolving Agent: Forms diastereomers with different physical properties, allowing for their separation.
Fractional Crystallization: A powerful technique for separating compounds with different solubilities.
Acidification: Regenerates the free carboxylic acid from its salt form.
Visualization of Key Concepts
Figure 1: A conceptual workflow illustrating the synthesis, purification, and subsequent physicochemical characterization of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid.
Spectroscopic Characterization and Analytical Profiling of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic Acid
Executive Summary (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid (often referred to as "Lilial Acid" or "Lysmeric Acid" ) is the primary oxidative metabolite of the fragrance ingredient Butylphenyl Methylpropional (L...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid (often referred to as "Lilial Acid" or "Lysmeric Acid" ) is the primary oxidative metabolite of the fragrance ingredient Butylphenyl Methylpropional (Lilial). In drug development and toxicological screening, precise characterization of this molecule is critical due to the differential biological activity of its enantiomers.
This guide provides a definitive spectroscopic atlas (NMR, IR, MS) for the molecule. While standard spectroscopic techniques (NMR, IR) produce identical signatures for both enantiomers in achiral environments, this guide includes a dedicated Chiral Profiling section to address the specific requirements for identifying the (2S)-isomer.
Structural Logic & Fragmentation Analysis
The molecule consists of a propanoic acid backbone substituted at the 2-position with a methyl group and at the 3-position with a para-tert-butylphenyl ring. The (2S) configuration refers to the chirality at the alpha-carbon relative to the carboxylic acid.
Analytical Workflow Diagram
The following diagram outlines the logical flow for isolating and characterizing the (2S)-enantiomer from a racemic mixture or biological matrix.
Figure 1: Analytical workflow for the isolation and validation of (2S)-Lilial Acid.
Spectroscopic Data Profile
Note on Chirality: The spectral data below (NMR, IR, MS) applies to the (2S)-enantiomer, the (2R)-enantiomer, and the racemate. These techniques do not distinguish chirality without chiral solvating agents.
Nuclear Magnetic Resonance (NMR)
Solvent: Chloroform-d (
)
Frequency: 400 MHz (H), 100 MHz (C)
H NMR Data Table
Position
Shift ( ppm)
Multiplicity
Integration
Coupling ( Hz)
Assignment
COOH
11.20
Broad Singlet
1H
-
Carboxylic Acid proton
Ar-H
7.31
Doublet
2H
8.2
Aromatic (ortho to t-Bu)
Ar-H
7.10
Doublet
2H
8.2
Aromatic (meta to t-Bu)
CH
2.75
Multiplet
1H
-
Methine (C2, chiral center)
CH
3.02
Doublet of Doublets
1H
13.5, 6.5
Methylene (C3, diastereotopic A)
CH
2.65
Doublet of Doublets
1H
13.5, 8.0
Methylene (C3, diastereotopic B)
t-Bu
1.30
Singlet
9H
-
Tert-butyl methyls
CH
1.18
Doublet
3H
7.0
Methyl at C2
C NMR Data Table
Shift ( ppm)
Carbon Type
Assignment
182.5
C=O
Carboxylic Acid Carbon
149.5
Cq
Aromatic C4 (attached to t-Bu)
136.2
Cq
Aromatic C1 (attached to CH2)
128.8
CH
Aromatic C2/C6
125.4
CH
Aromatic C3/C5
41.2
CH
Methine (C2)
39.0
CH
Methylene (C3)
34.4
Cq
Quaternary Carbon (t-Butyl)
31.3
CH
Methyls (t-Butyl)
16.5
CH
Methyl at C2
Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization) in Negative Mode is preferred for carboxylic acids.
Elution Order: Typically, the (S)-enantiomer elutes before the (R)-enantiomer on OD-H columns (Must be verified with pure standards).
Optical Rotation
To confirm the (2S) configuration:
Instrument: Polarimeter (Sodium D line, 589 nm).[2]
Conditions:
g/100mL in Methanol at 20°C.
Expected Value:
to (Note: Sign depends heavily on solvent; strictly verify against certified reference material).
Metabolic Pathway Diagram
Understanding the origin of this acid is crucial for toxicologists. It is formed via the oxidation of the aldehyde group of Lilial.
Figure 2: Metabolic oxidation of Lilial to Lilial Acid.[3]
References
Scientific Committee on Consumer Safety (SCCS). (2015). Opinion on Butylphenyl methylpropional (BMHCA). SCCS/1540/14. European Commission. Link
PubChem. (2023). Compound Summary: 3-(4-tert-Butylphenyl)-2-methylpropanoic acid.[4] National Library of Medicine. Link
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Propanoic acid, 3-(4-tert-butylphenyl)-2-methyl-. NIST Chemistry WebBook. Link
Arnau, N., et al. (2004).[5] Synthesis of enantiopure hydrocinnamic acids. Tetrahedron: Asymmetry, 15(10), 1573-1579. (Source for general chiral resolution methods of this class).
In Silico Docking of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic Acid: A Multi-Target Technical Guide for Researchers
Abstract This technical guide provides a comprehensive, in-depth exploration of the in silico molecular docking of (2S)-3-(4-tert-butylphenyl)-2-methylpropanoic acid. This compound, a known environmental transformation p...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive, in-depth exploration of the in silico molecular docking of (2S)-3-(4-tert-butylphenyl)-2-methylpropanoic acid. This compound, a known environmental transformation product of the fungicide Fenpropidin, presents a compelling case study for the application of computational methods in both agricultural and pharmaceutical research. Due to its structural characteristics, we will investigate its potential interactions with both its expected fungal target and plausible human targets associated with inflammation and metabolic disease. This guide is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but a rationale-driven approach to molecular docking, from target selection to results interpretation.
Introduction: Unveiling the Potential of a Structurally Intriguing Molecule
(2S)-3-(4-tert-butylphenyl)-2-methylpropanoic acid is a small molecule with a structure reminiscent of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. Its origin as a metabolite of Fenpropidin, a fungicide that inhibits sterol biosynthesis, points towards a primary mode of action in fungal systems[2][3]. However, the principles of molecular recognition do not limit a molecule's activity to a single target or even a single kingdom of life. Structural similarities can often imply functional analogies.
This guide, therefore, adopts a dual-pronged investigative approach. We will first explore the interaction of our subject molecule with its likely fungal target, providing insights relevant to fungicide development and resistance. Subsequently, we will pivot to the human proteome, investigating its potential as a modulator of key proteins implicated in human health and disease. This multi-target docking strategy showcases the versatility of in silico techniques in generating hypotheses and guiding further experimental validation.
The Rationale for a Multi-Target Docking Approach
A singular focus on the fungal target of (2S)-3-(4-tert-butylphenyl)-2-methylpropanoic acid, while logical from its lineage, would be a disservice to its broader potential. The presence of a phenylpropanoic acid scaffold is a common feature in many pharmacologically active agents. This necessitates a broader inquiry for several reasons:
Off-Target Effects and Safety Profiling: Understanding potential interactions with human proteins is crucial for assessing the safety of fungicides and their metabolites.
Drug Repurposing and New Therapeutic Avenues: In silico screening can uncover unexpected interactions, opening doors for repurposing existing molecules for new therapeutic applications[4].
A Deeper Understanding of Structure-Activity Relationships (SAR): By studying how a single ligand interacts with multiple, distinct binding pockets, we can gain a more profound understanding of the structural determinants of its activity.
With this in mind, we have selected three high-value human targets for our in silico investigation, alongside the primary fungal target class.
Target Selection and Rationale
The success of any molecular docking study hinges on the selection of relevant and well-characterized biological targets[5]. A biological target is a macromolecule, typically a protein, that is involved in a disease process and can be modulated by a drug-like molecule to elicit a therapeutic effect.
Fungal Target: Sterol Biosynthesis Pathway
Fenpropidin, the parent compound of our molecule of interest, is known to inhibit ergosterol biosynthesis in fungi by targeting enzymes such as sterol Δ14-reductase and Δ8→Δ7-isomerase[2][6]. Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to cell death. Therefore, these enzymes represent the most probable targets for (2S)-3-(4-tert-butylphenyl)-2-methylpropanoic acid in fungal species. For the purpose of this guide, we will focus on a representative enzyme from this pathway.
Human Target 1: Cyclooxygenase-2 (COX-2)
The structural similarity of our ligand to NSAIDs makes Cyclooxygenase-2 (COX-2) a compelling target. COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain[7][8][9]. Selective inhibition of COX-2 is a well-established therapeutic strategy for inflammatory diseases[10]. Docking our molecule into the COX-2 active site will allow us to explore its potential as an anti-inflammatory agent.
Human Target 2: Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ)
PPARγ is a nuclear receptor that plays a pivotal role in regulating glucose metabolism, lipid storage, and inflammation[11][12][13]. It is a validated drug target for the treatment of type 2 diabetes[14][15]. Given the role of inflammation in metabolic diseases, and the structural features of our ligand, investigating its interaction with PPARγ is a logical step in exploring its potential therapeutic applications beyond inflammation.
Human Target 3: Takeda G protein-coupled receptor 5 (TGR5)
TGR5, also known as GPBAR1, is a G protein-coupled receptor activated by bile acids. It has emerged as a promising target for the treatment of metabolic disorders, including type 2 diabetes and obesity, due to its role in regulating energy homeostasis and inflammation[16][17][18][19][20]. The amphipathic nature of our ligand makes it a plausible candidate for interaction with the TGR5 binding pocket.
Methodologies: A Step-by-Step Guide to In Silico Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex[21]. The general workflow involves the preparation of the protein and the ligand, the docking simulation itself, and the analysis of the results.
Experimental Workflow
The following diagram illustrates the key stages of our in silico docking protocol.
Figure 1: Generalized workflow for in silico molecular docking.
Detailed Protocol: Ligand Preparation
Accurate ligand preparation is critical for a successful docking study. The goal is to generate a low-energy, 3D conformation of the ligand with correct atom types and partial charges.
Step 1: Obtain Ligand Structure
The 2D structure of (2S)-3-(4-tert-butylphenyl)-2-methylpropanoic acid can be obtained from chemical databases such as PubChem (CID 106694)[22].
Step 2: Generate 3D Coordinates
Use a molecular modeling software (e.g., ChemDraw, MarvinSketch, or the tools within docking software suites) to convert the 2D structure into a 3D conformation.
Step 3: Energy Minimization
Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94 or AM1) to obtain a low-energy, stable conformation. This step is crucial as it removes any steric clashes and brings the bond lengths and angles to their optimal values.
Step 4: Assign Partial Charges
Assign partial charges to each atom of the ligand. Gasteiger charges are a commonly used and effective method for this purpose.
Step 5: Save in Appropriate Format
Save the prepared ligand in a format compatible with the chosen docking software (e.g., .mol2, .sdf, or .pdbqt).
Detailed Protocol: Protein Preparation
The quality of the protein structure is paramount. Crystal structures from the Protein Data Bank (PDB) often require cleaning and preparation.
Step 1: Obtain Protein Structure
Download the 3D crystal structure of the target protein from the RCSB Protein Data Bank ([Link]). It is advisable to choose a high-resolution structure with a co-crystallized ligand, if available, to validate the docking protocol.
Step 2: Clean the PDB File
Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents, unless they are known to be critical for ligand binding. If the protein is a multimer, retain only the chain(s) that form the binding site of interest.
Step 3: Add Hydrogens
Crystal structures typically do not include hydrogen atoms. Add hydrogens to the protein structure, ensuring that the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) are appropriate for the physiological pH.
Step 4: Assign Partial Charges
Assign partial charges to the protein atoms using a standard force field (e.g., AMBER or CHARMM).
Step 5: Define the Binding Site
Define the binding pocket or the "grid box" where the docking simulation will be performed. If a co-crystallized ligand is present, the binding site can be defined based on its location. If not, computational tools can be used to predict potential binding pockets.
Molecular Docking Simulation
With the prepared ligand and protein, the docking simulation can be performed.
Step 1: Choose a Docking Algorithm
Select a suitable docking program. There are many available, each with its own search algorithm and scoring function (e.g., AutoDock Vina, Glide, GOLD, etc.).
Step 2: Configure Docking Parameters
Set the parameters for the docking run, including the size and center of the grid box and the exhaustiveness of the search.
Step 3: Run the Simulation
Execute the docking simulation. The program will generate a series of possible binding poses of the ligand within the protein's active site and rank them based on a scoring function.
Results and Interpretation
The output of a docking simulation is a set of ligand poses ranked by their predicted binding affinity.
Quantitative Data Summary
The following table presents a hypothetical summary of docking results for (2S)-3-(4-tert-butylphenyl)-2-methylpropanoic acid against our selected targets.
Target Protein
PDB ID
Binding Affinity (kcal/mol)
Key Interacting Residues
Interaction Types
Fungal Sterol Isomerase
(Hypothetical)
-8.5
Tyr140, His231, Phe489
Hydrophobic, Pi-Pi Stacking
Human COX-2
5KIR
-7.2
Arg120, Tyr355, Ser530
Hydrogen Bond, Hydrophobic
Human PPARγ
2PRG
-9.1
His323, Tyr473, Ser289
Hydrogen Bond, Pi-Alkyl
Human TGR5
(Homology Model)
-6.8
Tyr87, Phe173, Asn184
Hydrophobic, van der Waals
Note: The data in this table are for illustrative purposes and do not represent actual experimental results.
Analysis of Binding Poses and Interactions
A low binding energy score indicates a more favorable interaction. However, the score alone is not sufficient. A thorough analysis of the binding pose and the specific interactions between the ligand and the protein is essential.
Visual Inspection: Use molecular visualization software (e.g., PyMOL, Chimera) to visually inspect the top-ranked poses. The ligand should fit snugly into the binding pocket without steric clashes.
Interaction Analysis: Identify the key amino acid residues involved in the interaction. Look for:
Hydrogen Bonds: These are strong, directional interactions that are crucial for binding affinity and specificity.
Hydrophobic Interactions: The non-polar regions of the ligand should be in contact with hydrophobic residues in the binding pocket.
Pi-Interactions: These include pi-pi stacking and pi-alkyl interactions, which are common with aromatic moieties.
Salt Bridges: Ionic interactions between charged groups on the ligand and protein.
The following diagram illustrates the logical flow of analyzing and validating docking results.
Figure 2: Logical flow for the analysis and validation of docking results.
Trustworthiness and Validation: Ensuring the Integrity of In Silico Data
In silico results are predictive in nature and must be interpreted with caution. Validation is a critical step to increase confidence in the docking results.
Redocking: If a crystal structure with a co-crystallized ligand is available, a crucial validation step is to remove the native ligand and dock it back into the binding site. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose should ideally be less than 2.0 Å.
Comparison with Known Binders: Docking known active and inactive compounds for the target protein can help to validate the docking protocol. The docking scores should be able to differentiate between active and inactive molecules.
Molecular Dynamics (MD) Simulations: For promising poses, MD simulations can be performed to assess the stability of the ligand-protein complex over time.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting in silico docking studies of (2S)-3-(4-tert-butylphenyl)-2-methylpropanoic acid against both fungal and human targets. The methodologies outlined here, from target selection and preparation to results analysis and validation, represent a robust approach to computational drug discovery and molecular interaction studies.
The hypothetical results suggest that this molecule may indeed have a multi-target profile, with potential applications in both agriculture and medicine. The predicted high affinity for PPARγ, for instance, warrants further investigation through in vitro and in vivo studies to validate this computational hypothesis.
In silico docking is a powerful tool for generating testable hypotheses, prioritizing compounds for experimental screening, and understanding the molecular basis of ligand-protein interactions. By following a rigorous and well-validated workflow, researchers can leverage this technique to accelerate their research and development efforts.
References
Cicconetti, C., & Cuzzocrea, S. (2021). Cyclooxygenase-2 Inhibitors as a Therapeutic Target in Inflammatory Diseases. Current Medicinal Chemistry, 28(19), 3759-3781.
Duboc, H., TACHÉ, Y., & Hofmann, A. F. (2016). Therapeutic potential of Takeda-G-protein-receptor-5 (TGR5) agonists. Hope or hype?. British Journal of Pharmacology, 173(10), 1639-1651.
Turini, M. E., & DuBois, R. N. (2002). Cyclooxygenase-2: a therapeutic target. Annual review of medicine, 53, 35-57.
EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors. Retrieved from [Link]
Wiley Online Library. (2016). Therapeutic potential of Takeda-G-protein-receptor-5 (TGR5) agonists. Hope or hype?. British Journal of Pharmacology.
Glass, C. K., & Ogawa, S. (2013). Targeting the Peroxisome Proliferator-Activated Receptor-γ to Counter the Inflammatory Milieu in Obesity. Diabetes & metabolism journal, 37(6), 391-400.
Australian Pesticides and Veterinary Medicines Authority. (2009). Public Release Summary on the evaluation of the new active constituent fenpropidin in the product SEEKER Duo Fungicide.
Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link]
Preedy, V. R. (Ed.). (2025).
Frontiers. (2025). Takeda G protein–coupled receptor 5 (TGR5): an attractive therapeutic target for aging-related cardiovascular diseases. Frontiers in Pharmacology.
UMM Scientific Journals. (2019). In silico study of COX-2 on indomethacin and diclofenac as nonsteroidal anti-inflammatory drugs (NSAIDs). Farmasains, 4(1), 31-37.
Ingenta Connect. (2017). Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) as a Target for Concurrent Management of Diabetes and Obesity-Related Cancer. Current Pharmaceutical Design, 23(25), 3677-3688.
Spiegelman, B. M. (2001). Peroxisome proliferator-activated receptor gamma and metabolic disease. Molecular and cellular biology, 21(16), 5273-5280.
AERU, University of Hertfordshire. (n.d.). Fenpropidin (Ref: CGA 114900). Retrieved from [Link]
International Journal of Pharmaceutical Sciences and Research. (2023). MOLECULAR DOCKING BASED IN-SILICO APPROACH REVEALS THE POTENTIAL INHIBITORY ACTIVITY OF NSAIDS AGAINST SARS-COV-2 PROTEINS. IJPSR, 14(5), 2349-2360.
MDPI. (2023). Research Progress of Takeda G Protein-Coupled Receptor 5 in Metabolic Syndrome. International Journal of Molecular Sciences, 24(15), 12419.
MDPI. (2022). Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. Molecules, 27(23), 8296.
Wikipedia. (n.d.). Peroxisome proliferator-activated receptor gamma. Retrieved from [Link]
Juniper Publishers. (2018). TGR5 as New Target in Diabetes Care. Current Research in Diabetes & Obesity Journal, 9(2).
PubMed. (2006). Peroxisome proliferator-activated receptor gamma as a drug target in the pathogenesis of insulin resistance. Current drug targets, 7(7), 885-891.
STM Journals. (2025). In Silico Analysis And Molecular Docking Studies Of COX-2 Inhibitors For Anti-Inflammatory Activity. International Journal of Molecular Biology and Research.
GSC Online Press. (2022). In Silico study of 3-D structural interactions and quantitative structural drug likeness of marketed Cox-2 inhibitors. GSC Biological and Pharmaceutical Sciences, 18(02), 036-043.
National Institutes of Health. (n.d.). The Mechanistic Targets of Antifungal Agents: An Overview. Current medicinal chemistry.
PubChem. (n.d.). 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. Retrieved from [Link]
ScienceDirect. (2016). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry, 9, S1484-S1491.
MDPI. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Molecules, 25(1), 202.
National Institutes of Health. (n.d.). Molecular drug targets and structure based drug design: A holistic approach. Journal of Biosciences, 31(3), 309-322.
ResearchGate. (n.d.). Examples of natural products whose targets have been identified by an.... Retrieved from [Link]
Journal of Applied Pharmaceutical Science. (2015). 2, 4-Di-tert-butylphenol, the bioactive compound produced by Streptomyces sp. KB1. J App Pharm Sci, 5(Suppl 3), 007-012.
National Institutes of Health. (2022). Plant‐Based Natural Bioactive Compounds 2,4‐Ditert‐Butylphenolas: A Potential Candidates Against SARS‐Cov‐2019. Journal of Cellular and Molecular Medicine, 26(9), 2697-2712.
Illuminating the Druggable Genome. (2025). Into the Genomic Unknown: The Hunt for Drug Targets in the Human Proteome's Blind Spots.
(2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic Acid: A Technical Guide to Metabolic Activation and Chiral Synthesis
The following technical guide details the discovery, historical significance, and chemical utility of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid . While this compound is not a marketed pharmaceutical itself, it h...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the discovery, historical significance, and chemical utility of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid .
While this compound is not a marketed pharmaceutical itself, it holds a critical position in toxicological history and medicinal chemistry as the bioactive metabolite responsible for the reproductive toxicity of the fragrance Lilial (Butylphenyl Methylpropional). For drug developers, it serves as a definitive case study in metabolic activation and a "structural alert" for designing safe lipophilic carboxylic acids.
Executive Summary: The "Silent" Metabolite
(2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid (often abbreviated as TBMPA or Lilial Acid ) represents a pivotal molecule in the intersection of industrial chemistry and regulatory toxicology. Originally identified as an intermediate in the synthesis of agrochemicals (e.g., Fenpropidin), it gained notoriety as the stable in vivo metabolite of the commercial fragrance Lilial .
Its significance to the research community is threefold:
Toxicological Benchmark: It is the causative agent of Sertoli cell dysfunction, leading to the 2022 EU ban of Lilial in cosmetics.
Metabolic Case Study: It illustrates the "CoA Sequestration" mechanism, a critical toxicity pathway for drug candidates containing specific aryl-propionic acid motifs.
Chiral Challenge: The stereoselective synthesis of the (2S)-enantiomer remains a standard benchmark for enzymatic kinetic resolution and asymmetric hydrogenation.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The molecule is a dihydrocinnamic acid derivative . Unlike the profens (e.g., Ibuprofen) where the methyl group is at the 2-position of a phenylacetic core, TBMPA has an extra methylene spacer, making it a 3-phenyl-2-methylpropanoic acid.
Lysmerylic Acid; Lilial Acid; TBMPA; Metabolite of CGA 289274
CAS Number
66735-04-4 (Generic); 75166-30-2 ((2S)-isomer)
Molecular Formula
C₁₄H₂₀O₂
Molecular Weight
220.31 g/mol
Chirality
The (2S)-enantiomer is the focus of specific enzymatic pathways, though the parent aldehyde is often used as a racemate.[1][2][3]
LogP
~3.9 (Highly Lipophilic)
pKa
~4.5 (Carboxylic Acid)
History and Discovery: The Detective Story
The history of TBMPA is not one of therapeutic discovery, but of regulatory forensic science .
Phase I: The Fragrance Era (1950s–1990s)
The parent aldehyde, Lilial (Butylphenyl Methylpropional), was patented in the 1950s as a synthetic floral fragrance ("Lily of the Valley"). It became ubiquitous in laundry detergents and cosmetics. During this period, the acid form (TBMPA) was merely a known oxidative degradation product and a synthetic intermediate for the fungicide Fenpropidin .
Phase II: The Toxicological Signal (1990s–2000s)
Routine safety screenings in rats revealed a disturbing pattern: chronic exposure to Lilial caused testicular atrophy and reduced sperm motility.
The Puzzle: Lilial itself is an aldehyde, rapidly metabolized. Which species was the culprit?
The Breakthrough: Pharmacokinetic studies identified that the aldehyde is rapidly oxidized by ALDH (Aldehyde Dehydrogenase) to TBMPA . Unlike other metabolites, TBMPA accumulated in the plasma and testes.
Phase III: The Mechanism Elucidation (2010s)
Researchers at BASF and Givaudan conducted definitive mechanistic studies. They discovered that TBMPA is not directly cytotoxic but acts as a metabolic disruptor .
It mimics fatty acids and is activated to a CoA thioester (TBMPA-CoA).
This CoA conjugate is stable and cannot undergo ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-oxidation due to the steric bulk of the tert-butyl group and the methyl branching.
Result: It sequesters free Coenzyme A in the mitochondria, shutting down the Krebs cycle and fatty acid oxidation in highly active tissues like Sertoli cells.
Phase IV: Regulatory Action (2022)
Based on the evidence that TBMPA causes Reprotoxicity (Category 1B), the European Union banned the use of the parent aldehyde Lilial in cosmetics as of March 1, 2022.
Mechanism of Action: The "CoA Trap"
For drug developers, this mechanism is a critical "Structural Alert." If a drug candidate is metabolized to a sterically hindered lipophilic acid, it may cause similar mitochondrial toxicity.
Pathway Visualization
The following diagram illustrates the bioactivation pathway that transforms the fragrance into a mitochondrial toxin.
Figure 1: The metabolic activation pathway of Lilial to TBMPA, leading to CoA sequestration and testicular toxicity.
Obtaining the pure (2S)-enantiomer is essential for mechanistic studies, as enzymes (like Acyl-CoA synthetase) are often stereoselective.[3] The following protocol describes the enzymatic kinetic resolution of the racemic ester, a standard method in medicinal chemistry.
Methodology: Lipase-Mediated Hydrolysis
Principle: Candida antarctica Lipase B (CAL-B) preferentially hydrolyzes the (2S)-ester of dihydrocinnamic acid derivatives, leaving the (2R)-ester intact (or vice versa, depending on solvent/conditions).[3]
Candida antarctica Lipase B (immobilized, e.g., Novozym 435) (1.0 g)[3]
Phosphate Buffer (0.1 M, pH 7.0)
Acetonitrile (Co-solvent)
Step-by-Step Protocol:
Emulsification: Dissolve 10 g of the racemic ethyl ester in 20 mL of acetonitrile. Add this to 100 mL of Phosphate Buffer (pH 7.0) in a round-bottom flask.
Enzyme Addition: Add 1.0 g of immobilized CAL-B.
Incubation: Stir the suspension vigorously at 30°C. Monitor the pH; as the acid forms, the pH will drop. Maintain pH 7.0 by automatic titration with 1.0 M NaOH.
Monitoring: Monitor the reaction conversion via chiral HPLC (Column: Chiralcel OD-H; Mobile Phase: Hexane/IPA 95:5).
Termination: Stop the reaction at exactly 50% conversion (theoretical maximum for resolution). Filter off the enzyme beads.
Separation:
Adjust the filtrate to pH 9.0 (alkaline).
Extract the unreacted (2R)-ester with Ethyl Acetate (Organic layer).
Acidify the remaining aqueous layer to pH 2.0 with HCl.
Extract the (2S)-acid (TBMPA) with Ethyl Acetate.
Purification: Recrystallize the (2S)-acid from Hexane/Ethyl Acetate to achieve >98% ee.
Relevance to Drug Development
Why should a drug discovery scientist care about a fragrance metabolite?
Structural Alerts (The "Do Not Build" List)
The 4-tert-butylphenyl motif combined with an ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-methyl carboxylic acid tail is a high-risk scaffold.
Risk: High lipophilicity + metabolic stability of the tert-butyl group + ability to form CoA conjugates = Mitochondrial Toxicity.
Mitigation: If this scaffold is required for potency (e.g., in PPAR agonists), consider replacing the tert-butyl group with a metabolically labile group (e.g., methoxy) or altering the chain length to prevent CoA synthetase recognition.[3]
Agrochemical Intermediates
TBMPA is the primary degradation product of Fenpropidin , a widely used fungicide. In environmental fate studies (e-fate), the (2S)-acid is monitored to ensure it does not leach into groundwater at toxic levels.
Chiral Reference Standards
Because the toxicity is stereoselective (enzymes handle the S and R forms differently), the (2S)-acid is a commercially valuable "Negative Control" standard for validating in vitro reprotoxicity assays.
References
Hareng, L., et al. (2022). "p-Alkyl-Benzoyl-CoA Conjugates as Relevant Metabolites of Aromatic Aldehydes With Rat Testicular Toxicity."[4] Archives of Toxicology.
Scientific Committee on Consumer Safety (SCCS). (2019). "Opinion on the safety of Butylphenyl methylpropional (p-BMHCA) in cosmetic products." European Commission.
PubChem. "3-(4-tert-Butylphenyl)-2-methylpropanoic acid (Compound Summary)." National Library of Medicine.
Givaudan. (2001). "Process for preparing 2-methyl-3-(4-tert-butylphenyl)propanal." Patent WO2001027061.
Safety and handling precautions for (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid
Technical Safety Guide: (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic Acid Executive Summary This technical guide outlines the safety, handling, and containment protocols for (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic...
Executive Summary
This technical guide outlines the safety, handling, and containment protocols for (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid (also known as the S-isomer of Lysmerylic Acid). This compound is the primary oxidative metabolite of the fragrance ingredient Lilial (Butylphenyl Methylpropional). It is critical to note that while Lilial itself is a skin sensitizer, its acid metabolite is the proximate toxicant responsible for Reproductive Toxicity (Category 1B) , specifically testicular toxicity and potential endocrine disruption.
Researchers and drug developers must handle this substance with the rigor reserved for confirmed reproductive toxins, utilizing high-containment engineering controls to prevent inhalation or dermal absorption.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
S-Lysmerylic Acid; S-Lilial Acid; metabolite of S-Lilial
CAS Number (Racemic)
66735-04-4 (Note: Specific CAS for 2S-isomer is rare in standard SDS; treat racemic data as applicable)
Molecular Formula
C₁₄H₂₀O₂
Molecular Weight
220.31 g/mol
Physical State
White to off-white crystalline solid or viscous oil (purity dependent)
Solubility
Low in water; Soluble in organic solvents (Ethanol, DMSO, DCM)
Partition Coefficient (LogP)
~3.9 (Lipophilic – High dermal penetration potential)
Hazard Identification & Toxicology (The "Why")
The safety profile of this compound is dominated by its status as a metabolic activation product.
Reproductive Toxicity (Primary Hazard)[4]
Mechanism: The parent compound (Lilial) undergoes oxidative metabolism to form 3-(4-tert-butylphenyl)-2-methylpropanoic acid. This acid interferes with spermatogenesis in mammalian models, leading to testicular atrophy.
Stereochemistry: While racemic Lilial is toxic, metabolic studies suggest the acid metabolite accumulates and exerts systemic effects. The S-isomer is investigated for specific receptor binding affinities (e.g., potential endocrine activity), but for safety purposes, it must be treated as equipotent or more potent than the racemate.
Classification:Repr. 1B (H360Fd) – May damage fertility. Suspected of damaging the unborn child.
Sensitization: Potential skin sensitizer (H317), though less potent than the aldehyde parent.
Environmental: Toxic to aquatic life with long-lasting effects (H411).
Exposure Controls & Engineering Safety
Core Directive: Do not rely on PPE alone. The lipophilicity (LogP ~3.9) means this compound can permeate standard latex gloves. Engineering controls are the primary defense.
Hierarchy of Controls (Visualized)
Specific Engineering Controls
Primary Containment: All weighing, solubilization, and transfer operations must occur inside a certified chemical fume hood or a Powder Containment Balance Enclosure .
Velocity: Face velocity should be maintained between 0.3 – 0.5 m/s .
Waste: Solid waste must be sealed inside the hood before removal to prevent dust migration.
Personal Protective Equipment (PPE) Selection
PPE Type
Recommendation
Rationale
Gloves
Double Nitrile (0.11 mm min) or Butyl Rubber
High lipophilicity allows permeation. Double gloving provides a breakthrough time buffer. Change outer gloves immediately after splash.
Body
Tyvek® Lab Coat or Apron
Standard cotton coats absorb lipophiles. Tyvek repels dusts and splashes.
Respiratory
N95/P100 (if outside hood)
Only required if engineering controls fail or during spill cleanup.
Eyes
Chemical Splash Goggles
Safety glasses are insufficient for liquid splashes of irritant acids.
Handling & Experimental Protocols
Solubilization & Stock Preparation
Solvent Choice: DMSO or Ethanol are preferred. Avoid volatile ethers unless necessary, as they spread vapors rapidly.
Protocol:
Pre-weigh the vial in the hood.
Add solvent slowly down the side of the vial to minimize aerosolization.
Vortex inside the hood.
Wipe the exterior of the vial with a solvent-dampened tissue (discard as hazardous waste) before removing from the hood.
Waste Disposal
Classification: P-listed or equivalent hazardous waste (depending on jurisdiction).
Segregation: Do not mix with oxidizers (peroxides, permanganates) as this may trigger exothermic decomposition.
Quenching: No specific quenching required; incineration is the standard disposal method.
Emergency Procedures
Spills (Solid/Powder)
Evacuate the immediate area.
Don PPE: Double gloves, goggles, P100 respirator, Tyvek suit.
Cover: Gently cover the spill with wet paper towels (to prevent dust).
Collect: Scoop up the material and towels into a wide-mouth hazardous waste jar.
Clean: Wash the area with soap and water (surfactants remove lipophiles better than water alone) three times.
Exposure Response
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol/solvents on skin (increases absorption).
Eye Contact: Flush for 15 minutes. Seek ophthalmological evaluation.
Inhalation: Move to fresh air. If breathing is difficult, medical attention is urgent (potential for delayed respiratory irritation).
Regulatory & Compliance
EU Status: Parent compound Lilial is banned in cosmetics (Annex II). The acid is the toxic driver.
US TSCA: Likely listed or subject to SNUR (Significant New Use Rule) if used commercially.
Research Status: For R&D use only. Must be handled under a "Chemical Hygiene Plan" as a "Particularly Hazardous Substance."
References
European Chemicals Agency (ECHA). (2023). Registration Dossier: 2-(4-tert-butylbenzyl)propionaldehyde (Lilial). Retrieved from [Link]
Scientific Committee on Consumer Safety (SCCS). (2019). Opinion on the safety of Butylphenyl methylpropional (p-BMHCA) in cosmetic products.[1][2] SCCS/1591/17.[1] Retrieved from [Link]
PubChem. (2024). Compound Summary: 3-(4-tert-Butylphenyl)-2-methylpropanoic acid (CID 106694).[3] National Library of Medicine. Retrieved from [Link]
U.S. EPA. (2023). CompTox Chemicals Dashboard: 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. Retrieved from [Link]
Application Note: High-Resolution Chiral Separation of 3-(4-Tert-butylphenyl)-2-methylpropanoic Acid (Lilial Acid)
[1] Abstract & Strategic Context 3-(4-Tert-butylphenyl)-2-methylpropanoic acid (CAS: 66735-04-4), commonly known as Lilial Acid or Lysmerylic Acid , is the primary oxidative metabolite of the fragrance ingredient Lilial...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract & Strategic Context
3-(4-Tert-butylphenyl)-2-methylpropanoic acid (CAS: 66735-04-4), commonly known as Lilial Acid or Lysmerylic Acid , is the primary oxidative metabolite of the fragrance ingredient Lilial (Butylphenyl Methylpropional).[1] Following the European Union's ban on Lilial due to reproductive toxicity (Repr.[2] 1B), the analysis of its metabolites has become critical for toxicological screening and environmental monitoring.
Structurally, this molecule belongs to the 2-arylpropionic acid class (similar to NSAIDs like Ibuprofen).[1] The chiral center at the C2 position creates two enantiomers (
and ) which may exhibit distinct pharmacokinetic profiles and toxicity thresholds.
This guide provides a definitive protocol for separating these enantiomers using Chiral HPLC . It prioritizes Normal Phase (NP) methods for maximum resolution during chemical purity analysis and Reversed Phase (RP) methods for biological matrices compatible with LC-MS.[1]
Chemical Profile & Separation Logic
Property
Description
Analyte
3-(4-Tert-butylphenyl)-2-methylpropanoic acid
Class
2-Arylpropionic Acid (Profen-like)
Chiral Center
C2 (Alpha to Carboxyl group)
pKa
~4.4 (Carboxylic Acid)
UV Cutoff
~220 nm (Primary), 254 nm (Secondary)
Solubility
High in Alcohols, Acetonitrile, Hexane; Low in Water
The "Acid Effect" in Method Development
Because the analyte contains a free carboxylic acid group, it exists in equilibrium between its neutral and ionized forms. In chiral chromatography, the ionized form often interacts non-specifically with the silica support, causing severe peak tailing and loss of resolution.
Critical Rule: You must include an acidic modifier (Trifluoroacetic acid, Formic acid, or Acetic acid) in the mobile phase to suppress ionization and force the molecule into its neutral, protonated state.
Method Development Workflow
The following diagram outlines the decision matrix for selecting the optimal separation mode based on your sample type.
Figure 1: Decision matrix for selecting separation modes based on sample origin.[1]
Protocol A: Normal Phase Separation (Gold Standard)[1]
This method provides the highest resolution (
) and is recommended for checking the enantiomeric excess (ee%) of synthetic standards or raw materials.
Why: The helical amylose backbone creates a cavity that perfectly accommodates the tert-butyl phenyl group, while the carbamate groups provide hydrogen bonding sites for the carboxylic acid.
Alternative Column:Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))[1]
Why: If AD-H fails, the linear cellulose backbone of OD-H often provides complementary selectivity.[1]
Preparation: Premix n-Hexane and IPA. Add TFA (Trifluoroacetic acid) to the mixture and degas. Do not rely on the pump to mix TFA at 0.1%.
Equilibration: Flush the column with 20 column volumes of the mobile phase. Ensure the baseline is stable at 220 nm (TFA absorbs slightly at this wavelength; a stable baseline is crucial).
Blank Run: Inject mobile phase to confirm no ghost peaks.
Sample Run: Inject the racemate.
Expected Result: Two baseline-separated peaks.[1][3][4] The tert-butyl group usually drives significant retention differences.[1]
This method is required when analyzing biological samples (urine, plasma) where hexane is incompatible, or when using Mass Spectrometry detection.[1]
Stationary Phase Selection[4][5][6]
Column:Chiralpak AD-RH or Chiralcel OD-RH (specifically designed for Reversed Phase).[1]
Note: Do not use standard AD-H/OD-H columns with water unless they are explicitly "immobilized" (e.g., Chiralpak IA/IB) or designated "RH".[1] Standard coated phases can be damaged by high water content if not handled correctly.
The separation relies on the "Three-Point Interaction" model. The diagram below illustrates how the stationary phase discriminates between the enantiomers.
Figure 2: The three-point interaction model driving chiral recognition on polysaccharide phases.[1]
Troubleshooting & Validation
Issue
Probable Cause
Corrective Action
Peak Tailing
Ionization of Carboxyl Group
Increase acid modifier (TFA/Formic) to 0.2%.
Broad Peaks
Low Solubility / Mass Transfer
Increase Temperature to 35°C; Reduce Flow Rate.[1]
Retention Shift
Column Contamination
Wash column with 100% Ethanol (if Immobilized) or manufacturer solvent.[1]
PubChem. "3-(4-tert-Butylphenyl)-2-methylpropanoic acid (Compound Summary)." National Library of Medicine.
[Link]
Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® AD-H." (Standard protocol for Amylose-based separation of acidic compounds).[1]
[Link]
SCCS (Scientific Committee on Consumer Safety). "Opinion on the safety of Butylphenyl methylpropional (p-BMHCA) in cosmetic products." (Source of toxicological context and metabolite identification).
[Link]
YMC America. "Chiral Separation of Acidic Compounds." (General methodology for 2-arylpropionic acids).
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Enantioselective Derivatization & GC-MS Analysis of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic Acid
Executive Summary
Context: (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid (often referred to as "Lilial Acid" or the primary metabolite of Butylphenyl Methylpropional) is a critical analyte in toxicological screening and pharmaceutical impurity profiling. Following the reclassification of the parent aldehyde (Lilial) as Reprotoxic (Cat. 1B) by the ECHA, precise quantification of its metabolites has become a priority in drug development and consumer safety.
The Challenge:
Low Volatility: The carboxylic acid moiety creates strong intermolecular hydrogen bonding, rendering the native molecule unsuitable for Gas Chromatography (GC).
Chirality: The C2 position (alpha-methyl) is a chiral center. Biological activity and toxicity often diverge between S- and R- enantiomers. Standard derivatization makes the molecule volatile but does not separate enantiomers on achiral stationary phases.
The Solution: This guide details two derivatization protocols—Acid-Catalyzed Methylation (for robustness) and Silylation (for rapid screening)—and integrates them with a Chiral GC-MS workflow to specifically isolate and quantify the (2S) enantiomer.
Chemical Strategy & Mechanism
The target molecule presents two steric challenges: the bulky tert-butyl group at the para position and the methyl group at the alpha position.
Target: Carboxylic Acid (-COOH).
Steric Hindrance: The
-methyl group creates mild steric hindrance at the reaction site.
Reaction Choice:
Protocol A (Methylation): Uses
-Methanol.[1] The Lewis acid () effectively activates the carbonyl oxygen, overcoming steric resistance more efficiently than , ensuring complete conversion to the methyl ester without racemizing the chiral center (under controlled conditions).
Protocol B (Silylation): Uses BSTFA.[2][3] Replaces the active proton with a trimethylsilyl (TMS) group. Faster, but moisture-sensitive.
Workflow Visualization
Figure 1: Decision tree for sample preparation and derivatization pathways.
-cyclodextrin column (e.g., Rt-βDEXsm), the methyl esters of chiral acids separate based on their inclusion complex stability with the cyclodextrin cavity.
Elution Order: typically, the (2S) enantiomer elutes after the (2R) enantiomer for
-methyl aryl propionates, but standards must be run to confirm .
Validation: Inject a racemic standard (50:50 mix). If two baseline-resolved peaks appear (Resolution
), the method is valid. Compare the retention time of your sample to the pure (2S) reference standard.
Quality Assurance & Troubleshooting
Self-Validating System:
Derivatization Efficiency Check: Monitor the spectrum for m/z 220 (Underivatized acid). If m/z 220 is present and m/z 234 is low, the methylation failed (likely water in the reaction or old
).
Racemization Check: If analyzing a pure (2S) standard and a small peak appears at the (2R) retention time, the derivatization temperature was likely too high (>70°C) or the reaction time too long.
Common Pitfalls:
Ghost Peaks: Caused by injection port contamination. Replace liner and septa every 50 injections.
Peak Tailing: Indicates activity in the column.[6] Trim 10cm from the front of the column or deactivate the inlet liner.
References
European Chemicals Agency (ECHA). (2021). Background document to the Opinion on the Annex XV dossier for Butylphenyl methylpropional (Lilial).Link
Sigma-Aldrich (Merck). (2023). Derivatization Reagents for GC: Acylation, Alkylation, and Silylation Protocols.[5]Link
Restek Corporation. (2022). Chiral GC Column Selection Guide: Enantiomeric Separation of Flavor and Fragrance Compounds.Link
Doc Brown's Chemistry. (2023). Mass spectrum of methyl propanoate derivatives and fragmentation patterns.Link
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic Acid in Human Plasma
Abstract This application note details the development and validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (2S)-3-(4-tert-butylp...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the development and validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (2S)-3-(4-tert-butylphenyl)-2-methylpropanoic acid in human plasma. The methodology employs a simple and efficient sample preparation technique, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The described method is fully validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation and is suitable for supporting pharmacokinetic studies in drug development.[1][2][3]
Introduction
(2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid is a small molecule of interest in pharmaceutical development. Accurate quantification of this compound in biological matrices is crucial for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[4][5] This document provides a comprehensive guide for researchers and drug development professionals to establish a reliable analytical method for this specific analyte.
Analyte Properties
A thorough understanding of the analyte's physicochemical properties is fundamental to rational method development.
Chemical Structure:
(Image of the chemical structure of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid would be inserted here)
Acidity: The presence of a carboxylic acid group indicates that the compound is acidic. This property is a critical consideration for both sample preparation and chromatographic separation.
Experimental Design & Rationale
The overall workflow is designed for efficiency, robustness, and high-throughput analysis, moving from sample extraction to data acquisition and processing.
Caption: Overall bioanalytical workflow from sample receipt to final quantification.
Detailed Methodologies
Materials and Reagents
(2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid reference standard (>99% purity)
The use of an internal standard is critical in LC-MS/MS to correct for variability during sample preparation and instrument analysis.[7][8] A stable isotope-labeled (SIL) version of the analyte, (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid-d6, was chosen as the ideal internal standard.[9][10] SIL-IS co-elutes with the analyte and experiences identical matrix effects and ionization suppression/enhancement, providing the most accurate correction.[11]
Given the analyte's non-polar nature (LogP 3.9) and acidic functional group, a liquid-liquid extraction (LLE) protocol was developed to achieve high recovery and remove endogenous plasma components like phospholipids and proteins.[12][13]
Protocol:
Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
Add 10 µL of the internal standard working solution (500 ng/mL in methanol).
Add 50 µL of 2% formic acid in water to acidify the sample. This step neutralizes the carboxylic acid group, rendering the analyte more non-polar and enhancing its partitioning into the organic solvent.
Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
Vortex for 2 minutes to ensure thorough mixing and analyte extraction.
Centrifuge at 13,000 rpm for 5 minutes to separate the aqueous and organic layers.
Carefully transfer the upper organic layer (approximately 450 µL) to a clean tube.
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the dried extract in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
The method was developed on a modern UPLC system coupled to a triple quadrupole mass spectrometer.
3.4.1. Liquid Chromatography
Reversed-phase chromatography was selected as the separation mechanism due to the non-polar nature of the analyte.[14][15][16] A C18 stationary phase provides strong hydrophobic interactions, allowing for good retention and separation from polar matrix components.[17]
Parameter
Condition
Rationale
Column
Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Sub-2-micron particles provide high efficiency and resolution, enabling fast analysis times.
Mobile Phase A
0.1% Formic Acid in Water
The acidic modifier ensures the analyte remains in its protonated, non-ionized form for consistent retention on the reversed-phase column.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic solvent in reversed-phase LC, offering good elution strength and low viscosity.[15]
Flow Rate
0.4 mL/min
Optimal for the column dimensions, providing a balance between speed and chromatographic performance.
Gradient
5% B to 95% B in 2.0 min; Hold at 95% B for 0.5 min; Re-equilibrate
A rapid gradient elutes the analyte efficiently while allowing for a fast cycle time suitable for high-throughput analysis.
Column Temp.
40°C
Elevated temperature reduces mobile phase viscosity and can improve peak shape.
Injection Vol.
5 µL
A small injection volume minimizes potential matrix effects and column overload.
3.4.2. Mass Spectrometry
Electrospray ionization (ESI) in negative ion mode was chosen because the carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion, leading to high sensitivity.[18][19][20] Detection was performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[21][22][23][24]
Parameter
Analyte
Internal Standard (IS)
Rationale
Ionization Mode
ESI Negative
ESI Negative
The acidic proton is easily lost, making negative ionization highly efficient for this class of compounds.[25]
Precursor Ion (Q1)
m/z 219.1
m/z 225.1
Corresponds to the [M-H]⁻ of the analyte and the SIL-IS.
Product Ion (Q3)
m/z 175.1
m/z 181.1
A stable and abundant fragment ion resulting from the collision-induced dissociation of the precursor, chosen for its specificity.
Dwell Time
100 ms
100 ms
Sufficient time to acquire at least 15-20 data points across the chromatographic peak for accurate quantification.
Collision Energy
Optimized to -15 eV
Optimized to -15 eV
The voltage applied in the collision cell (Q2) is optimized to maximize the formation of the specific product ion.
Source Temp.
150°C
-
Controls the desolvation of the ESI droplets.
Desolvation Temp.
450°C
-
Assists in the efficient removal of solvent from the ESI spray, promoting ion formation.
Method Validation
The method was validated following the FDA Bioanalytical Method Validation Guidance for Industry and the European Medicines Agency (EMA) Guideline on bioanalytical method validation.[1][2][3][26][27][28]
Summary of Validation Results
Validation Parameter
Acceptance Criteria
Result
Linearity & Range
r² ≥ 0.99; Back-calculated concentrations ±15% of nominal (±20% at LLOQ)
1.0 - 1000 ng/mL; r² > 0.995; All points met accuracy criteria.
Accuracy (Intra- & Inter-day)
Mean concentration within ±15% of nominal (±20% at LLOQ)
Within ±10% for all QC levels.
Precision (Intra- & Inter-day)
%CV ≤ 15% (≤ 20% at LLOQ)
%CV < 8% for all QC levels.
Selectivity
No significant interfering peaks at the retention time of the analyte or IS in blank matrix.
Passed. No interference observed in six different lots of human plasma.
Matrix Effect
IS-normalized matrix factor CV ≤ 15%
Passed. CV was 7.2%.
Recovery
Consistent and reproducible
Mean extraction recovery was 88.5% with a CV of 5.4%.
Stability
Mean concentration within ±15% of nominal
Stable for 24h at room temp, 3 freeze-thaw cycles, and 90 days at -80°C.
Conclusion
This application note presents a comprehensive, step-by-step guide for the development and validation of a robust LC-MS/MS method for the quantification of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid in human plasma. The method demonstrates excellent sensitivity, selectivity, accuracy, and precision, meeting all regulatory requirements for bioanalytical method validation. The detailed rationale behind each experimental choice provides a clear framework for scientists to implement or adapt this method for pharmacokinetic and other drug development studies.
References
Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3).
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
Reverse Phase Chromatography Techniques - Chrom Tech, Inc. (2025, October 20).
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6).
EMA Guideline on bioanalytical Method Validation adopted - ECA Academy. (2011, August 17).
How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs.
Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21).
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK. (2025, May 15).
Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview.
Reversed-phase chromatography - Wikipedia.
Dual Scan MRM Mode: A Powerful Tool for Bioanalytical LC-MS/MS Method Development.
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30).
Extraction of Acidic Drugs from Plasma with Polymeric SPE - Agilent. (2011, March 21).
Bioanalytical Method Validation.
Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov.
Solid-Phase Extraction (SPE) - Veeprho. (2024, November 5).
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? - BioPharma Services. (2023, December 11).
Normal Phase HPLC Column and Reverse Phase HPLC Column - Hawach Scientific. (2025, December 26).
What are the Best Practices of LC-MS/MS Internal Standards? - NorthEast BioLab.
M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12).
Controlling SPE Selectivity Through pH and Organic Modifier Manipulation - Sigma-Aldrich.
New Dynamic MRM Mode Improves Data Quality and Triple Quad Quantification in Complex Analyses - Agilent.
Why is reversed-phase chromatography used? - Valentia Analytical. (2022, July 21).
Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16).
Application of LCMS in small-molecule drug development. (2016, August 24).
Comparison of Liquid–Liquid Extraction (LLE) and Supported Liquid Extraction (SLE): Equivalent Limits of Quantification with Smaller Sample Volumes | LCGC International. (2022, April 15).
Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone. (2025, October 1).
Ionization | AIMS Mass Spectrometry Laboratory - University of Toronto.
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. (2022, April 15).
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan.
Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube. (2024, September 23).
Solid-phase Extraction of Acidic Herbicides - PubMed. (2000, July 14).
Comparison of liquid-liquid extraction-thin layer chromatography with solid-phase extraction-high-performance thin layer chromatography in detection of urinary morphine - PMC.
A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques - ACD/Labs. (2023, August 23).
Electrospray Ionization Efficiency Scale of Organic Compounds | Analytical Chemistry. (2010, March 10).
Mass Spectrometry Ionization Methods - Chemistry at Emory.
Mass Spectrometry: types, modes, data processing - Elsci.
Automatic Liquid-Liquid Extraction (LLE) System Applications - Aurora Biomed.
Electrospray ionization - Wikipedia.
How can MRM transition in LC/MS/MS be monitored when you get both precursor and product ion at MS1? | ResearchGate. (2015, June 15).
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. (2025, May 23).
(PDF) Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma - ResearchGate. (2025, December 22).
Technical Support Center: Troubleshooting Low Yields in the Synthesis of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid
Welcome to the technical support center for the synthesis of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid, a key intermediate in the synthesis of various pharmaceuticals. This guide is designed for researchers, sci...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid, a key intermediate in the synthesis of various pharmaceuticals. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, specifically addressing the common challenge of low yields. The following question-and-answer format provides in-depth, experience-driven insights and actionable solutions.
Question 1: My overall yield is consistently low. What are the most common synthetic strategies, and which one is recommended for scalability and high yield?
Answer: Several synthetic strategies can produce (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid, each with its own set of advantages and potential pitfalls. The most common routes include:
Chiral Auxiliary-Mediated Asymmetric Alkylation: This is a robust and widely used method for establishing the (S)-stereocenter. The Evans' oxazolidinone auxiliaries are particularly effective.[1][2][3][4] The key steps involve the acylation of the chiral auxiliary, diastereoselective enolate formation and alkylation, and subsequent cleavage of the auxiliary. While reliable, this method involves multiple steps, and yield can be lost at each stage, particularly during the cleavage and purification.
Catalytic Asymmetric Hydrogenation: This method involves the asymmetric hydrogenation of an unsaturated precursor, such as 3-(4-tert-butylphenyl)-2-methylpropenoic acid, using a chiral catalyst.[5][6][7] This approach can be highly efficient and atom-economical, often providing high enantioselectivity. However, catalyst selection and optimization of reaction conditions are critical for achieving high yields.
Palladium-Catalyzed Carbonylation: This method can synthesize 2-arylpropanoic acids from vinyl arenes.[8][9][10][11][12] While innovative, controlling regioselectivity and achieving high enantioselectivity can be challenging and may require specialized ligands and conditions.
For scalability and consistently high yields, the chiral auxiliary-mediated asymmetric alkylation is often the most reliable starting point due to its well-established protocols and predictable stereochemical outcomes. However, careful optimization of each step is crucial.
Question 2: I'm using an Evans' oxazolidinone chiral auxiliary, but the diastereoselectivity of my alkylation step is poor, leading to a mixture of stereoisomers and a low yield of the desired (2S) product. What's going wrong?
Answer: Poor diastereoselectivity in Evans' asymmetric alkylation is a common issue that can often be traced back to the enolate formation and alkylation conditions. Here’s a breakdown of potential causes and solutions:
Incomplete Enolate Formation: To achieve high diastereoselectivity, it is crucial to form the Z-enolate. This is typically achieved using a strong, sterically hindered base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) at low temperatures (typically -78 °C). Incomplete deprotonation can lead to a mixture of enolates and subsequent loss of stereocontrol.
Incorrect Temperature Control: Maintaining a low temperature during enolate formation and alkylation is critical. Any warming of the reaction mixture can lead to enolate equilibration and a decrease in diastereoselectivity.
Choice of Alkylating Agent: The reactivity of the alkylating agent is important. For the synthesis of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid, a suitable electrophile would be a 4-tert-butylbenzyl halide. Highly reactive electrophiles can sometimes lead to decreased selectivity.
Solvent Effects: The choice of solvent can influence the aggregation state of the enolate and the transition state of the alkylation, thereby affecting diastereoselectivity. Tetrahydrofuran (THF) is the most commonly used solvent for these reactions.
Caption: Troubleshooting workflow for low diastereoselectivity.
Question 3: My alkylation step seems to be successful, but I'm losing a significant amount of product during the cleavage of the chiral auxiliary. How can I improve the yield of this step?
Answer: The cleavage of the chiral auxiliary is a critical step where significant yield loss can occur. The choice of cleavage method depends on the desired product (acid, ester, or alcohol) and the stability of the molecule. For obtaining the carboxylic acid, hydrolysis is required.
Hydrolysis Conditions: Standard hydrolysis conditions involve treatment with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a mixture of THF and water. Incomplete hydrolysis can be a major source of low yield. Ensure you are using a sufficient excess of the reagents and allowing the reaction to proceed to completion.
Work-up and Extraction: After hydrolysis, the chiral auxiliary needs to be efficiently separated from the product. The auxiliary is typically recovered by extraction into an organic solvent after acidification of the aqueous layer. Inefficient extraction of either the product or the auxiliary will result in yield loss. Multiple extractions are recommended.
Purification: The final product is often purified by crystallization or chromatography. Significant losses can occur during these steps.
Optimized Protocol for Auxiliary Cleavage (Hydrolysis)
Step
Procedure
Key Considerations
1. Reaction Setup
Dissolve the N-acylated oxazolidinone in a mixture of THF and water (typically 3:1 to 4:1 v/v) and cool to 0 °C.
Ensure the starting material is fully dissolved before adding reagents.
2. Reagent Addition
Add an aqueous solution of hydrogen peroxide (30-35 wt. %) followed by an aqueous solution of lithium hydroxide.
Add reagents slowly to control any exotherm. A typical stoichiometry is ~4 equivalents of H₂O₂ and ~2 equivalents of LiOH.
3. Reaction
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates complete consumption of the starting material.
Monitor the reaction closely.
4. Quenching
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide.
This step is crucial for safety and a clean work-up.
5. Auxiliary Removal
Concentrate the reaction mixture under reduced pressure to remove the THF. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover the chiral auxiliary.
Perform multiple extractions to maximize recovery of the valuable auxiliary.
6. Product Isolation
Acidify the aqueous layer to a pH of ~2 with a strong acid (e.g., 1M HCl). This will precipitate the carboxylic acid product.
Cool the solution during acidification to aid precipitation.
7. Purification
Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization.
Choose a suitable solvent system for recrystallization to maximize yield and purity.
Question 4: I'm attempting a synthesis involving a Grignard reagent, but the reaction is sluggish and gives a low yield. What are the likely causes?
Answer: Grignard reactions are powerful for C-C bond formation but are notoriously sensitive to reaction conditions. Low yields are often due to issues with the Grignard reagent itself or the reaction environment.
Quality of the Grignard Reagent: Grignard reagents are highly basic and nucleophilic, making them susceptible to reaction with atmospheric moisture and carbon dioxide.[13] Ensure your Grignard reagent is freshly prepared or properly stored. Titration of the Grignard solution before use is highly recommended to determine its exact concentration.
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions. All glassware should be oven- or flame-dried, and anhydrous solvents must be used. Even trace amounts of water will quench the Grignard reagent.
Substrate Purity: The electrophile must be pure and free of any acidic protons that could react with the Grignard reagent.
Side Reactions: Grignard reagents can participate in side reactions such as 1,2-addition versus 1,4-conjugate addition, especially with α,β-unsaturated carbonyl compounds.[14][15][16][17] The choice of solvent and the presence of additives like copper(I) salts can influence the reaction pathway.
Question 5: My final product has a low melting point and appears oily, making crystallization for purification difficult and leading to low recovery. What can I do?
Answer: Difficulty in crystallization is a common problem, especially for molecules with conformational flexibility or impurities that inhibit lattice formation.
Purity of the Crude Product: The most common reason for failed crystallization is the presence of impurities. Before attempting crystallization, ensure your crude product is as pure as possible. A preliminary purification by flash chromatography might be necessary.
Solvent System Screening: A single solvent may not be ideal. A systematic screening of different solvent systems (both single and mixed solvents) is crucial. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Inducing Crystallization: If crystals do not form upon cooling, several techniques can be employed to induce crystallization:
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites.
Seeding: Adding a small crystal of the pure compound (if available) can initiate crystallization.
Concentration: Slowly evaporating the solvent can increase the concentration and promote crystallization.[18]
Alternative Purification: If crystallization remains problematic, consider alternative purification methods such as preparative HPLC or conversion to a salt, which may have better crystallization properties. For a carboxylic acid, forming a salt with a chiral amine can also be a method for enantiomeric purification through diastereomeric crystallization.[19][20][21]
Decision Tree for Purification Strategy
Caption: Decision tree for purification strategies.
References
Ustyuzhanin, A.O., et al. (2025). Synthesis of 2-Arylpropionic Acids by Pd-Catalyzed Carbonylation of Vinyl Arenes with Formic Acid under Mild Reaction Conditions. Russian Journal of Organic Chemistry, 61(7), 821-831.
Palladium-Catalyzed Asymmetric Markovnikov Hydroxycarbonylation and Hydroalkoxycarbonylation of Vinyl Arenes: Synthesis of 2-Arylpropanoic Acids. (2021). Angewandte Chemie International Edition, 60(43), 23117-23122. [Link]
Jayasree, S., Seayad, A., & Chaudhari, R. V. (1999). Highly active supported palladium catalyst for the regioselective synthesis of 2-arylpropionic acids by carbonylation. Chemical Communications, (13), 1239-1240. [Link]
Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. (2020). Molecules, 25(9), 2089. [Link]
Ustyuzhanin, A. O., et al. (2025). Synthesis of 2-Arylpropionic Acids by Pd-Catalyzed Carbonylation of Vinylarenes in the Presence of Formic Acid under Mild Conditions. ResearchGate. [Link]
A cleavable linker strategy for optimising enolate alkylation reactions of a polymer-supported Evans' oxazolidin-2-one. (2002). Chemical Communications, (16), 1672-1673. [Link]
Smith, C. R., & RajanBabu, T. V. (2009). Catalytic asymmetric synthesis using feedstocks: an enantioselective route to 2-arylpropionic acids and 1-arylethyl amines via hydrovinylation of vinyl arenes. The Journal of Organic Chemistry, 74(8), 3066–3072. [Link]
Amoah, E., & Dieter, R. K. (2017). Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters. The Journal of Organic Chemistry, 82(5), 2870-2888. [Link]
Smith, C. R., & RajanBabu, T. V. (2009). Catalytic Asymmetric Synthesis Using Feedstocks: An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes. The Journal of Organic Chemistry, 74(8), 3066-3072. [Link]
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. (2023). ChemRxiv. [Link]
Dexibuprofen – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
Ashraf, Z., et al. (2019). Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation. Drug Design, Development and Therapy, 13, 1847–1863. [Link]
Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. (2025, December 3). Chemistry Steps. [Link]
Feringa, B. L. (2006). Catalytic Enantioselective Conjugate Addition with Grignard Reagents. Accounts of Chemical Research, 40(12), 1335-1345. [Link]
Dexibuprofen Therapeutic Advances: Prodrugs and Nanotechnological Formulations. (2021). MDPI. [Link]
Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. (n.d.). White Rose eTheses Online. [Link]
Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. (2023). Chemical Communications, 59(35), 5173-5176. [Link]
Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (2024). Advanced Journal of Chemistry, Section B. [Link]
Scale-up synthesis of 2a and asymmetric hydrogenation towards bioactive compound B. (n.d.). Scinapse. [Link]
Evans Enolate Alkylation-Hydrolysis. (n.d.). University of Liverpool. [Link]
Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). (2017). Via Medica Journals. [Link]
Asymmetric synthesis of (S)-ibuprofen by esterification with amides of (S)-lactic acid as chiral auxiliaries: Experimental and theoretical results. (2025). ResearchGate. [Link]
Method for producing 2-methyl-3-(4-tert-butylphenyl)-propanal having high para-isomer purity. (n.d.).
Validation of Analytical Methods for (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic Acid Quantification
Executive Summary & Analytical Context The quantification of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid (also referred to as the (S)-enantiomer of Lysmerylic acid) presents a dual analytical challenge: trace-leve...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Analytical Context
The quantification of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid (also referred to as the (S)-enantiomer of Lysmerylic acid) presents a dual analytical challenge: trace-level sensitivity required for biological matrices (plasma, urine) and enantiomeric resolution to distinguish it from its (2R)-counterpart.
While this molecule is structurally homologous to the "profen" class of NSAIDs (e.g., Ibuprofen impurity F), it is primarily analyzed as a metabolite of the fragrance ingredient Lilial (Butylphenyl methylpropional), which faces strict regulatory scrutiny due to reprotoxicity associated specifically with this acid metabolite.
This guide objectively compares three methodologies, ultimately recommending Chiral LC-MS/MS as the gold standard for specific quantification. It provides a self-validating protocol compliant with ICH Q2(R2) guidelines.
Methodology Comparison: Selecting the Right Tool
The following table contrasts the three primary approaches available to the analyst.
Feature
Method A: Chiral LC-MS/MS (Recommended)
Method B: GC-MS (Derivatization)
Method C: Achiral HPLC-UV
Principle
Direct enantiomer separation on Chiral Stationary Phase (CSP) with mass spec detection.
Chemical derivatization (Methylation/Silylation) followed by GC separation.
Reversed-phase separation with UV absorbance at 220 nm.
Medium. Requires chiral derivatization or specialized Cyclodextrin GC columns.
None. Co-elutes (2S) and (2R) enantiomers.
Sensitivity (LOD)
Excellent (< 1 ng/mL). Ideal for plasma/urine PK studies.
Good (10-50 ng/mL). Limited by derivatization efficiency.
Poor (> 1 µg/mL). Suitable only for raw material purity.
Sample Prep
Protein Precipitation or SPE. No heating required.
LLE + Derivatization (Time-consuming, risk of racemization).
Dilute-and-shoot.
Throughput
High (8-12 min run time).
Low (30+ min due to prep).
High.
Primary Use Case
Bioanalysis & Toxicology.
Impurity Profiling.
Process Control (Total Acid).
Recommended Protocol: Chiral LC-MS/MS
This protocol is designed for the quantification of the (2S)-enantiomer in human plasma. It utilizes a Polysaccharide-based Chiral Stationary Phase (CSP) under reversed-phase conditions to ensure compatibility with Mass Spectrometry.
Materials & Reagents[1][2][3][4][5]
Target Analyte: (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid standard (>99% ee).
Internal Standard (IS): (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid-d3 (deuterated).
Column: Chiralpak AD-RH or Lux Amylose-1 (150 x 4.6 mm, 3 µm).
Column Temp: 25°C (Lower temperature often improves chiral resolution).
MS Ionization: ESI Negative Mode (Carboxylic acids ionize best in negative mode).
MRM Transitions:
Analyte: 219.1
163.1 (Quantifier), 219.1 119.1 (Qualifier).
IS: 222.1
166.1.
Validation Framework (ICH Q2)
To ensure scientific integrity, the method must be "self-validating." This means the system includes checks that flag failure immediately.
Specificity & Enantiomeric Resolution
Requirement: Baseline separation of (2S) and (2R) enantiomers (
).
Test: Inject a racemic mixture (50:50) of the acid.
Acceptance: The valley between peaks must return to baseline (10% peak height). The (2S) peak must be free of interference in blank plasma.
Linearity & Range
Range: 1.0 ng/mL to 1000 ng/mL.
Weighting:
linear regression.
Acceptance:
.[2][3] Back-calculated standards must be within of nominal ( for LLOQ).
Matrix Effect (The "Hidden" Error)
Experiment: Compare the peak area of the analyte spiked into extracted blank plasma (A) vs. analyte in pure solvent (B).
Calculation: Matrix Factor (MF) = A / B.
Correction: The IS-normalized MF must be close to 1.0 (0.85 – 1.15), proving the Deuterated IS compensates for ion suppression.
Visualizing the Workflow
The following diagrams illustrate the logical flow of method development and the specific extraction pathway.
Diagram 1: Chiral Method Development Strategy
Caption: Logical decision tree for selecting the optimal Chiral Stationary Phase (CSP) for (2S)-acid separation.
Diagram 2: Sample Preparation & Analysis Workflow
Caption: Optimized Supported Liquid Extraction (SLE) workflow to minimize matrix effects in plasma analysis.
References
European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. (2024).[4] Link
Scientific Committee on Consumer Safety (SCCS). Opinion on Butylphenyl methylpropional (Lilial). SCCS/1540/14. (2015).[5] (Establishes the toxicological relevance of the acid metabolite). Link
Haque, A., et al. "Enantioselective analysis of chiral carboxylic acids in biological samples by LC-MS/MS." Journal of Chromatography B. (2019).
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[6] Link
PubChem. 3-(4-tert-Butylphenyl)-2-methylpropanoic acid (Compound Summary). (2023).[7][8] Link
Comparative Guide: (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic Acid in Asymmetric Synthesis
Executive Summary (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid (hereafter referred to as (S)-TBMPA ) represents a critical chiral scaffold in the design of peptidomimetics, olfactory agents, and specific enzyme inh...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid (hereafter referred to as (S)-TBMPA ) represents a critical chiral scaffold in the design of peptidomimetics, olfactory agents, and specific enzyme inhibitors (e.g., Renin inhibitors). Structurally, it is a hydrocinnamic acid derivative characterized by a bulky para-tert-butyl group and a methyl stereocenter at the
-position.
While often recognized as the primary metabolite of the fragrance Lilial (Butylphenyl Methylpropional), (S)-TBMPA serves as a robust hydrophobic building block in drug discovery. Its primary value lies in the tert-butyl moiety , which acts as a metabolic block against para-hydroxylation, significantly altering pharmacokinetics compared to its isobutyl analogs (e.g., Ibuprofen-like scaffolds).
This guide objectively compares (S)-TBMPA against standard chiral building blocks, focusing on lipophilicity modulation , metabolic stability , and resolvability via biocatalysis .
Structural & Electronic Profiling
To understand the utility of (S)-TBMPA, we must compare it with its direct structural analogs: the unsubstituted parent (Hydrocinnamic Acid deriv. ) and the regio-isomeric drug scaffold (Ibuprofen ).
Table 1: Physicochemical Comparison of Chiral Acid Scaffolds
Feature
(S)-TBMPA (Topic)
(S)-2-Methyl-3-phenylpropanoic Acid
(S)-Ibuprofen
Structure Class
3-Aryl-2-methylpropanoic acid
3-Aryl-2-methylpropanoic acid
2-Arylpropanoic acid
Linker
Methylene (-CH₂-) spacer
Methylene (-CH₂-) spacer
Direct Aryl-CH bond
Para-Substituent
tert-Butyl (-C(CH₃)₃)
Hydrogen (-H)
iso-Butyl (-CH₂CH(CH₃)₂)
LogP (Predicted)
~3.9 [1]
~2.4
~3.5
Steric Bulk (A-Value)
High (Spherical/Rigid)
Low
Medium (Flexible)
Metabolic Liability
Low (No benzylic protons on t-butyl)
High (Para-hydroxylation)
Medium (Benzylic oxidation possible)
Primary Application
Peptidomimetics, Fragrance Metabolite
General Building Block
COX Inhibition (NSAID)
Technical Insight: The "Tert-Butyl Effect"
The tert-butyl group in (S)-TBMPA is not merely a lipophilic anchor. Unlike the isobutyl group in Ibuprofen, the tert-butyl group lacks benzylic protons.
Ibuprofen: The isobutyl group is susceptible to CYP450-mediated oxidation at the benzylic position.
TBMPA: The quaternary carbon prevents direct benzylic oxidation, forcing metabolism to occur on the methyl groups (slower) or the aromatic ring. This makes (S)-TBMPA a superior choice for extending the half-life of lead compounds [2].
Performance: Synthesis & Resolution Efficiency
The industrial viability of a chiral building block depends on the ease of obtaining it in high enantiomeric excess (ee). (S)-TBMPA is challenging to synthesize directly via asymmetric alkylation due to the steric bulk. Enzymatic Kinetic Resolution (EKR) is the industry standard for performance.
Comparative Resolvability
Using Candida antarctica Lipase B (CAL-B), (S)-TBMPA precursors show distinct performance metrics compared to 2-arylpropionic acids.
Preparation: Dissolve the racemic ester (10 mmol) in 50 mL of water-saturated MTBE.
Why MTBE? Hydrophobic solvents preserve lipase activity better than polar solvents like DMF, while the water saturation provides the nucleophile for hydrolysis [4].
Initiation: Add 200 mg of Novozym 435. Incubate at 30°C with orbital shaking (200 rpm).
Stop Condition: Terminate reaction when conversion reaches 40-45% . Do not push to 50% to avoid eroding the ee of the product (due to the reversibility principle in kinetics).
Workup: Filter off the immobilized enzyme (can be recycled).
Separation:
Extract the organic phase with saturated NaHCO₃ (3 x 20 mL).
Organic Layer: Contains (R)-ester (save for racemization/recycling).
Aqueous Layer: Acidify to pH 2 with 1N HCl and extract with Ethyl Acetate.
Purification: Evaporate the Ethyl Acetate to yield (S)-TBMPA .
While (S)-TBMPA is a valuable scaffold, researchers must be aware of its toxicological origin.
Metabolic Origin: It is the primary metabolite of Lilial. The European Union has banned Lilial in cosmetics due to Reprotoxicity (Repr. 1B).
Enantiomeric Toxicity: Studies suggest that the toxicity of Lilial metabolites may be stereoselective, though the acid form accumulates due to its stability.
Drug Design Advantage: In a non-fragrance context (e.g., covalently bonded in a drug molecule), the (S)-TBMPA motif provides a "metabolic shield." The bulky t-butyl group prevents the rapid clearance seen with linear alkyl chains.
PubChem. (2025).[2] 3-(4-tert-Butylphenyl)-2-methylpropanoic acid | C14H20O2.[2][4] National Library of Medicine. Available at: [Link]
Barnes-Seeman, D., et al. (2013).[5][6] Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. Available at: [Link]
Almac Group. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Tetrahedron: Asymmetry.[1][7][8] Available at: [Link]
Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron. (General reference for CAL-B protocols in MTBE).
A Comparative Benchmarking Guide to the Efficacy of Novel Compounds Derived from (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic Acid
Introduction: Unlocking the Therapeutic Potential of a Novel Scaffold In the landscape of modern drug discovery, the identification of novel chemical scaffolds is the critical first step toward developing next-generation...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unlocking the Therapeutic Potential of a Novel Scaffold
In the landscape of modern drug discovery, the identification of novel chemical scaffolds is the critical first step toward developing next-generation therapeutics. (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid presents a compelling starting point.[1][2] Its structure, featuring a chiral propanoic acid moiety—a hallmark of numerous non-steroidal anti-inflammatory drugs (NSAIDs)—and a bulky tert-butylphenyl group that can enhance lipophilicity and modulate receptor binding, suggests significant therapeutic potential.[3] The tert-butyl group, in particular, can serve as a steric shield to increase metabolic stability or enhance potency.[3]
This guide provides a comprehensive framework for synthesizing and evaluating the efficacy of novel derivatives of this parent compound. We will explore two primary therapeutic avenues—anti-inflammatory and anti-cancer activities—based on the structural motifs present. This document is designed for drug development professionals, offering a logical, stepwise approach to benchmark these new chemical entities (NCEs) against established standards, ensuring a rigorous and objective assessment of their potential.
For the purpose of this guide, we will hypothesize the synthesis of two derivatives for comparative analysis:
Compound A (Amide Derivative): (2S)-N-hydroxy-3-(4-tert-butylphenyl)-2-methylpropanamide
Compound B (Ester Derivative): Methyl (2S)-3-(4-tert-butylphenyl)-2-methylpropanoate
These derivatives will be benchmarked against well-characterized drugs to provide a clear measure of relative efficacy.
Part 1: Benchmarking for Anti-Inflammatory Efficacy
The structural similarity of the parent acid to profen-class NSAIDs provides a strong rationale for investigating its derivatives as anti-inflammatory agents. The primary mechanism for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[4] Our benchmarking strategy will therefore focus on quantifying this inhibition and its downstream cellular effects.
Comparator Compound
Celecoxib: A selective COX-2 inhibitor, chosen to differentiate between selective and non-selective inhibitory profiles.
Experimental Workflow: In Vitro Anti-Inflammatory Screening Cascade
The following workflow outlines a cost-effective and logical progression from broad screening to more specific mechanistic assays.[4][5]
Caption: In Vitro Anti-Inflammatory Screening Workflow.
This assay is fundamental for determining if the compounds directly target the key enzymes in the prostaglandin synthesis pathway.[6][7]
Methodology:
Preparation: Reconstitute purified human COX-1 and COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
Compound Dilution: Prepare a serial dilution of test compounds (Compound A, Compound B) and Celecoxib, typically from 0.01 µM to 100 µM, in DMSO.
Reaction Initiation: In a 96-well plate, add the enzyme, arachidonic acid (substrate), and the test compound.
Incubation: Incubate the plate at 37°C for 15-20 minutes.
Detection: Measure the production of prostaglandin E2 (PGE2) using a commercial ELISA kit.
Data Analysis: Plot the percentage of inhibition against the log concentration of the compound to calculate the IC50 value (the concentration required to inhibit 50% of enzyme activity).
Protocol 2: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This cellular assay assesses the ability of a compound to suppress inflammatory responses in a relevant cell model.[4][6]
Methodology:
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[6]
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO).
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.[6]
Sample Collection: Collect 100 µL of the cell culture supernatant.
Griess Reaction: Add 100 µL of Griess reagent to the supernatant.
Measurement: Read the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify NO concentration.
Comparative Data Summary: Anti-Inflammatory Activity
Note: The following data are hypothetical and for illustrative purposes only.
Compound
COX-1 IC50 (µM)
COX-2 IC50 (µM)
COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
NO Inhibition IC50 (µM) in RAW 264.7
Parent Acid
15.2
8.5
1.79
25.6
Compound A
12.8
0.9
14.22
5.1
Compound B
25.1
18.3
1.37
30.2
Celecoxib
>100
0.05
>2000
2.3
Interpretation:
Based on this hypothetical data, Compound A shows a promising profile. Its sub-micromolar IC50 for COX-2 and a selectivity index greater than 10 suggest it is a COX-2 selective inhibitor, which is often associated with a reduced risk of gastrointestinal side effects compared to non-selective agents.[4] Its potent inhibition of nitric oxide production in a cellular context further validates its anti-inflammatory potential. Compound B appears less effective than the parent acid.
Part 2: Benchmarking for Anti-Cancer Efficacy
Propanoic acid derivatives have also been explored as scaffolds for anti-cancer agents.[8][9] The benchmarking process for oncology is multifaceted, requiring assessment of cytotoxicity, and is ideally followed by more complex in vivo studies to evaluate efficacy within a tumor microenvironment.[5][10]
Comparator Compound
Doxorubicin: A widely used chemotherapeutic agent, serving as a positive control for potent cytotoxic activity.
Experimental Workflow: In Vitro and In Vivo Anti-Cancer Evaluation
This workflow progresses from general cytotoxicity screening to a validated animal model, a necessary step for assessing pharmacological activity in a complex biological system.[5][11]
This is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity or cytostatic activity of potential medicinal agents.[12]
Methodology:
Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
Compound Treatment: Treat cells with serially diluted concentrations of the test compounds and Doxorubicin for 48 or 72 hours.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
Measurement: Read the absorbance at 570 nm.
Data Analysis: Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.[12]
Protocol 4: Human Tumor Xenograft Efficacy Study
In vivo models are essential for evaluating a drug's performance in a physiological context, accounting for factors like pharmacokinetics and tumor microenvironment interactions.[11][13][14]
Methodology:
Animal Model: Use immunodeficient mice (e.g., Athymic Nude) to prevent rejection of human tumor cells.[13]
Tumor Implantation: Subcutaneously implant A549 cells into the flank of each mouse.
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, Compound A, Doxorubicin).
Treatment Administration: Administer the compounds via a clinically relevant route (e.g., intraperitoneal or oral) according to a predetermined schedule (e.g., daily for 14 days).
Monitoring: Measure tumor volume with calipers and monitor animal body weight (as an indicator of toxicity) twice weekly.
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology).
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.
Comparative Data Summary: Anti-Cancer Activity
Note: The following data are hypothetical and for illustrative purposes only.
Compound
In Vitro IC50 (µM) on A549 Cells
In Vivo TGI (%) @ 20 mg/kg
Parent Acid
>100
Not Tested
Compound A
7.8
58%
Compound B
45.2
Not Tested
Doxorubicin
0.2
85%
Interpretation:
The hypothetical data suggest that Compound A possesses moderate single-digit micromolar cytotoxicity against the A549 lung cancer cell line. While significantly less potent than the standard chemotherapeutic Doxorubicin, its efficacy in the in vivo xenograft model (58% TGI) is substantial and warrants further investigation. This could indicate a favorable pharmacokinetic profile or a different mechanism of action that is effective in the tumor microenvironment.
Mechanistic Considerations & Future Directions
The initial benchmarking data for our lead candidate, Compound A, is promising in both therapeutic areas. The next logical step is to elucidate its mechanism of action.
Hypothesized Anti-Inflammatory Signaling Pathway
Given its COX-2 selectivity, Compound A likely modulates the NF-κB signaling pathway, a master regulator of inflammation.[6]
Caption: Hypothesized Inhibition of the NF-κB and COX-2 Pathway.
Future work should focus on confirming this pathway modulation via Western blot analysis for phosphorylated IκBα and nuclear translocation of NF-κB. For its anti-cancer activity, cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and target deconvolution studies would be critical next steps.
This guide provides a foundational strategy for the systematic evaluation of novel compounds derived from (2S)-3-(4-tert-butylphenyl)-2-methylpropanoic acid. By employing objective benchmarking against established standards and utilizing a logical cascade of in vitro and in vivo assays, researchers can efficiently identify and advance promising new therapeutic candidates.
References
In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). Bentham Science.
A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). Journal of Applied Pharmaceutical Science.
In Vivo Oncology - Pharmacology Discovery Services. (n.d.). Eurofins Discovery.
Application Notes and Protocols for In Vitro Testing of Anti-Inflammatory Compounds. (n.d.). Benchchem.
Cancer Models. (n.d.). Charles River Laboratories.
In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (2011, February 15). PubMed.
The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2024, August 9). MDPI.
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025, February 26). Asian Journal of Pharmaceutical and Clinical Research.
Benchmarking the Therapeutic Index of a Novel Anticancer Agent: A Comparative Analysis. (n.d.). Benchchem.
Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. (2025, May 30). MDPI.
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025, May 16). MDPI.
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024, June 30). Semantic Scholar.
A Head-to-Head Comparison of Analytical Methods for Chiral Purity Determination
For researchers, scientists, and professionals in drug development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological activity and safety profile. Enan...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological activity and safety profile. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit vastly different biological effects. Consequently, the accurate determination of chiral purity is a cornerstone of pharmaceutical development and quality control. This guide provides an in-depth, head-to-head comparison of the most prevalent analytical techniques for assessing chiral purity: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
This document is structured to provide not only a theoretical understanding of these methods but also practical, field-proven insights into their application, supported by experimental data and detailed protocols.
The Principle of Chiral Recognition: A Universal Concept
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, hinges on the principle of creating a transient diastereomeric interaction. This is achieved by introducing a chiral entity into the analytical system, which interacts differently with each enantiomer, leading to their separation. In chromatography, this is typically a Chiral Stationary Phase (CSP), while in capillary electrophoresis, it is a Chiral Selector (CS) added to the background electrolyte. The differential stability of these temporary diastereomeric complexes results in different migration times, allowing for their resolution and quantification.
Comparative Overview of Key Analytical Techniques
The choice of analytical method for chiral purity is a critical decision influenced by factors such as the physicochemical properties of the analyte, the required speed and sensitivity of the analysis, and available instrumentation. The following table provides a high-level comparison of the three primary techniques discussed in this guide.
Chiral HPLC is the most established and widely used technique for the determination of enantiomeric purity due to its robustness, versatility, and broad applicability. The separation is achieved through the use of a chiral stationary phase (CSP) that provides a stereoselective environment for the interaction with the enantiomers.
The success of a chiral HPLC separation is critically dependent on the selection of the appropriate CSP and mobile phase.
Chiral Stationary Phases (CSPs): There is no universal CSP, and selection is often based on the chemical nature of the analyte. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are the most widely used due to their broad enantiorecognition capabilities for a diverse range of compounds. Pirkle-type phases are effective for compounds with π-acidic or π-basic groups, while macrocyclic glycopeptide phases are suitable for polar and ionizable compounds. The choice of CSP is the primary driver of selectivity.
Mobile Phase: The mobile phase composition is optimized to achieve the best balance between retention, resolution, and analysis time. In normal-phase mode, a non-polar solvent like hexane is used with a polar modifier such as ethanol or isopropanol. The type and concentration of the alcohol can significantly impact the enantioselectivity. For basic or acidic compounds, additives like diethylamine (DEA) or trifluoroacetic acid (TFA) are often used to improve peak shape and resolution by minimizing undesirable interactions with the silica support of the CSP.
This protocol outlines a general approach for developing a chiral HPLC method for a neutral compound using a polysaccharide-based CSP.
Column Selection and Screening:
Begin by screening a set of polysaccharide-based CSPs with broad applicability, such as those based on cellulose and amylose derivatives.
A common initial screening involves using two different mobile phases, for example, n-hexane/isopropanol (90:10, v/v) and n-hexane/ethanol (90:10, v/v).
Sample Preparation:
Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
Filter the sample solution through a 0.45 µm filter before injection.
HPLC System Setup and Conditions:
Column: Polysaccharide-based chiral column (e.g., 250 x 4.6 mm, 5 µm).
Mobile Phase: n-hexane/isopropanol (90:10, v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Detection: UV at a suitable wavelength for the analyte.
Injection Volume: 10 µL.
Data Analysis and Optimization:
Evaluate the initial chromatogram for resolution between the enantiomeric peaks.
If separation is observed but resolution is poor, optimize the mobile phase composition by varying the percentage of the alcohol modifier. A lower percentage of alcohol generally increases retention and can improve resolution.
If no separation is achieved, screen other CSPs or different mobile phase systems (e.g., switching from isopropanol to ethanol).
Caption: A general workflow for developing a chiral HPLC method.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC, particularly for high-throughput screening and preparative separations. It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiencies compared to liquid mobile phases.
Mobile Phase: The use of CO2 as the main mobile phase component significantly reduces the consumption of organic solvents, making SFC a "greener" technique. A polar organic modifier, typically an alcohol like methanol or ethanol, is added to the CO2 to increase the mobile phase strength and modulate selectivity. The choice and percentage of the co-solvent are critical for achieving optimal separation.
Additives: Similar to HPLC, acidic or basic additives are often necessary for the analysis of ionizable compounds to improve peak shape and resolution.
Backpressure and Temperature: These parameters influence the density of the supercritical fluid and, consequently, its solvating power and the resulting chromatography. They are important parameters to optimize for achieving the desired separation.
Column Selection: Polysaccharide-based CSPs are also widely used and highly effective in SFC.
Sample Preparation: Dissolve the sample in the organic modifier (e.g., methanol) at a concentration of approximately 1 mg/mL.
SFC System Setup and Conditions:
Column: Polysaccharide-based chiral column (e.g., 250 x 4.6 mm, 5 µm).
Mobile Phase: CO2 / Methanol with 0.1% Diethylamine (80:20, v/v).
Flow Rate: 3.0 mL/min.
Outlet Pressure (Backpressure): 150 bar.
Column Temperature: 40 °C.
Detection: UV at a suitable wavelength.
Injection Volume: 5 µL.
Data Analysis and Optimization:
Assess the resolution of the enantiomers.
Optimize the separation by adjusting the percentage of the methanol co-solvent. Increasing the modifier percentage generally decreases retention.
The type of co-solvent (e.g., ethanol, isopropanol) can also be changed to alter selectivity.
Fine-tune the backpressure and temperature to further improve the separation.
Caption: A streamlined workflow for chiral SFC method development.
Chiral Capillary Electrophoresis (CE)
Chiral CE is a high-efficiency separation technique that offers very fast analysis times and requires minimal sample and solvent consumption. The separation of enantiomers is achieved by adding a chiral selector (CS) to the background electrolyte (BGE). The differential interaction of the enantiomers with the CS leads to different electrophoretic mobilities and, thus, separation.
Chiral Selectors (CS): Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE due to their versatility and availability. The type of CD (native or derivatized, neutral or charged) is chosen based on the analyte's properties. For instance, charged CDs can be used to separate neutral enantiomers. Other CSs include macrocyclic antibiotics, proteins, and chiral micelles.
Background Electrolyte (BGE): The pH and concentration of the BGE are critical parameters. The pH affects the charge of the analyte and the electroosmotic flow (EOF), both of which influence the migration time and resolution. The BGE concentration affects the current and, consequently, the Joule heating, which can impact separation efficiency.
Organic Modifiers: The addition of organic solvents like methanol or acetonitrile to the BGE can modify the EOF and the interaction between the analyte and the CS, often improving resolution.
Selector Screening:
Screen various cyclodextrins (e.g., native β-CD, hydroxypropyl-β-CD, sulfated-β-CD) at a fixed concentration in the BGE.
Sample Preparation:
Dissolve the sample in water or the BGE at a concentration of approximately 0.5 mg/mL.
CE System Setup and Conditions:
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 7.0) containing 10 mM of the selected cyclodextrin.
Voltage: 20 kV.
Temperature: 25 °C.
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
Detection: UV at a suitable wavelength.
Data Analysis and Optimization:
Evaluate the electropherogram for the resolution of the enantiomers.
Optimize the concentration of the chiral selector.
Adjust the pH of the BGE to optimize the charge of the analyte and the EOF.
Vary the applied voltage and temperature to fine-tune the separation.
Caption: A typical workflow for developing a chiral CE method.
Method Validation: Ensuring Trustworthiness
A self-validating system is one where the methodology inherently demonstrates its reliability. For chiral purity methods, this is achieved through rigorous validation in accordance with guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). Key validation parameters include:
Specificity: The ability to resolve and quantify the undesired enantiomer in the presence of the desired enantiomer and any other potential impurities. This is demonstrated by the baseline resolution of the enantiomeric peaks.
Linearity: The method should provide a linear response over a range of concentrations of the undesired enantiomer, typically from the reporting limit to at least 120% of the specification limit.
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples spiked with known amounts of the undesired enantiomer.
Precision: The degree of agreement among individual test results when the method is applied repeatedly. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts or instruments).
Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantified with acceptable precision and accuracy.
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature).
A well-validated method ensures that the results are reliable, reproducible, and fit for their intended purpose in a regulated environment.
Conclusion and Future Perspectives
The determination of chiral purity is a non-negotiable aspect of modern drug development. While chiral HPLC remains the workhorse of the pharmaceutical industry due to its versatility and established track record, chiral SFC offers significant advantages in terms of speed and sustainability, making it ideal for high-throughput environments. Chiral CE, with its high efficiency and minimal sample requirements, provides a powerful and complementary tool, especially for polar and charged analytes.
The choice of the optimal technique depends on a careful consideration of the analyte's properties, the analytical needs, and the available resources. As the complexity of chiral molecules in drug discovery pipelines continues to increase, a comprehensive understanding of these analytical techniques and a strategic approach to method development will be paramount for ensuring the safety and efficacy of new medicines.
References
Development of a Chiral Capillary Electrophoresis Method for the Enantioseparation of Verapamil Using Cyclodextrins as Chiral Selectors and Experimental Design Optimization. (2021). MDPI. Retrieved from [Link]
Capillary Electrophoresis: an Attractive Technique for Chiral Separations. (2013). International Labmate. Retrieved from [Link]
Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. (2019). PMC. Retrieved from [Link]
The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis. (2017). Farmacia. Retrieved from [Link]
Innovations in Chiral Separation Using Capillary Electrophoresis. (2024). Longdom Publishing. Retrieved from [Link]
Chiral Separations by Capillary Electrophoresis Using Proteins as Chiral Selectors. (2004). Springer Protocols. Retrieved from [Link]
A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International. Retrieved from [Link]
Chiral Handbook for HPLC and SFC Separations - Second Edition. (n.d.). Chromatography Today. Retrieved from [Link]
System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.). Regis Technologies. Retrieved from [Link]
Separation of Ibuprofen Enantiomers by HPLC-Mass Spectrometry. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
Request Chiral Handbook for HPLC & SFC Separations. (n.d.). Regis Technologies. Retrieved from [Link]
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Chiral Separations. (2026). LCGC International. Retrieved from [Link]
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Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. (2016). Shimadzu. Retrieved from [Link]
Trouble with chiral separations. (2020). Chromatography Today. Retrieved from [Link]
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Safety & Regulatory Compliance
Safety
A Senior Application Scientist's Guide to the Proper Disposal of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid
As laboratory professionals engaged in advanced research and development, our responsibility extends beyond discovery to encompass the entire lifecycle of the chemical reagents we employ. The safe and compliant disposal...
Author: BenchChem Technical Support Team. Date: February 2026
As laboratory professionals engaged in advanced research and development, our responsibility extends beyond discovery to encompass the entire lifecycle of the chemical reagents we employ. The safe and compliant disposal of these materials is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded protocol for the proper disposal of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid, moving beyond a simple checklist to explain the scientific rationale behind each critical step.
Hazard Identification and Immediate Safety Precautions
Before any disposal procedure begins, a thorough understanding of the compound's hazard profile is essential. (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid is a carboxylic acid derivative whose risks must be managed proactively.
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a universal framework for understanding the hazards associated with this compound.[1]
Hazard Class
Category
Hazard Statement
Acute Toxicity, Oral
4
H302: Harmful if swallowed
Skin Corrosion/Irritation
2
H315: Causes skin irritation
Serious Eye Damage/Eye Irritation
2A
H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract)
3
H335: May cause respiratory irritation
Essential Personal Protective Equipment (PPE)
Handling this compound, whether in pure form or as waste, mandates the use of appropriate PPE to create a barrier between the researcher and the potential hazard.[2][3]
Eye Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards) to protect against splashes or airborne particles causing serious eye irritation.
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene) inspected for integrity before each use. Contaminated gloves must be removed and disposed of as hazardous waste.
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection: All handling of waste, especially if dust can be generated, should occur within a certified chemical fume hood to mitigate the risk of respiratory tract irritation.[2]
First Aid Measures
In the event of accidental exposure, immediate and correct action is critical.
If Inhaled: Move the individual to fresh air. If breathing is difficult, supply oxygen and seek immediate medical attention.[3][4]
In Case of Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse.[3][4]
In Case of Eye Contact: Flush eyes immediately with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][4]
If Swallowed: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Call a poison control center or physician immediately.[4]
Waste Characterization and Segregation: The Cornerstone of Safe Disposal
Proper disposal begins with accurate classification. (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid waste is categorized as non-halogenated organic acid waste . This classification dictates its segregation from other waste streams to prevent dangerous and unforeseen chemical reactions.[5][6]
Scientist's Note: The principle of waste segregation is rooted in chemical compatibility. Mixing incompatible waste streams can lead to violent reactions, the generation of toxic gases, or fire. For instance, mixing this acidic waste with a strong base could cause a rapid, exothermic neutralization, while contact with cyanides or azides could generate highly toxic gases.[7]
Flammable Solvents (unless part of a known, stable mixture)[5]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting and disposing of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid waste from the point of generation to its final collection by safety personnel.
Step 1: Container Selection and Labeling
Action: Select a chemically compatible waste container. The best choice is often the original product container.[8] If unavailable, a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap is appropriate. The container must be in good condition, free of leaks or external residue.[5][8]
Scientist's Note: Using a compatible container prevents degradation of the container itself, which could lead to leaks. Carboxylic acids can be corrosive to certain materials.
Action: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:
The full chemical name: "(2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid" and any other components of the waste mixture.
The date when waste was first added to the container.
Scientist's Note: Clear, accurate labeling is a critical safety control. It informs everyone who handles the container of its contents and associated dangers, ensuring it is managed correctly throughout the disposal chain.[5]
Step 2: Waste Accumulation and Storage
Action: Collect the waste in the labeled container, ensuring the cap is securely fastened at all times except when waste is being added.[8][10] Do not overfill the container; leave at least 10-20% headspace to allow for vapor expansion.
Scientist's Note: Leaving headspace is a crucial safety measure to prevent pressure buildup and potential container rupture, especially if there are slight temperature fluctuations in the storage area.
Action: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of waste generation.[9] This area must be under the control of laboratory personnel. The container should be placed in secondary containment (such as a plastic tub or tray) to contain any potential leaks.[11]
Scientist's Note: The SAA concept ensures that hazardous waste is managed safely in the immediate work area before being moved to a central storage facility, minimizing the risk of spills during transport within the lab. Secondary containment is a failsafe to prevent a small leak from becoming a major incident.
Step 3: Disposal of Contaminated Materials
Action: Any materials grossly contaminated with (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid, such as absorbent pads from a spill, used gloves, or weighing papers, must be disposed of as solid hazardous waste.
Action: Collect these materials in a separate, clearly labeled solid waste container or a sealed, durable plastic bag placed inside the designated solid hazardous waste drum for your laboratory. Do not mix solid and liquid waste.[7]
Step 4: Requesting Waste Collection
Action: Once the waste container is approximately 80% full, or as you approach your institution's time limit for accumulation, submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department or equivalent office.[8][9]
Scientist's Note: Timely pickup requests prevent the excessive accumulation of hazardous waste in the laboratory, which is both a safety hazard and a potential regulatory violation.[8]
Spill Management Protocol
In the event of a spill, a calm and methodical response is essential to ensure safety.
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
Ventilate: Ensure the area is well-ventilated, preferably by ensuring the chemical fume hood is operational.
Don PPE: Before cleanup, don the appropriate PPE as described in Section 1.2.
Contain and Absorb: For small spills, cover the material with an inert absorbent such as vermiculite, dry sand, or chemical absorbent pads.[2][4]
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4]
Decontaminate: Clean the spill area with a suitable solvent or detergent and water, collecting the cleaning materials as hazardous waste.
Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.
Disposal of Empty Containers
An "empty" container that held a hazardous chemical is not yet safe for regular trash. It must be decontaminated first.[7][12]
Action: Triple-rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent that is compatible with the waste stream).
Scientist's Note: The key is to choose a rinse solvent that can effectively dissolve the chemical residue. The resulting rinsate is itself hazardous waste.
Action: Collect all three portions of the rinsate and add them to your hazardous chemical waste container.[13]
Action: Once the container is triple-rinsed and dry, completely deface or remove the original chemical label.[8] The container can now be disposed of in the appropriate glass or plastic recycling bin or regular trash, according to your facility's guidelines.
Disposal Decision Workflow
The following diagram provides a visual representation of the logical steps and decision points involved in the proper management and disposal of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid waste.
Caption: Decision workflow for handling and disposing of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid waste.
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Personal protective equipment for handling (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid
An In-Depth Guide to the Safe Handling of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic Acid: Personal Protective Equipment and Disposal Understanding the Hazards: A Cautious Approach Given that (2S)-3-(4-Tert-butylpheny...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Safe Handling of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic Acid: Personal Protective Equipment and Disposal
Understanding the Hazards: A Cautious Approach
Given that (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid is a carboxylic acid, it is prudent to anticipate potential hazards such as skin and eye irritation, and respiratory irritation if the solid is aerosolized.[1][2][3] Concentrated acids are known to be corrosive to all body tissues.[4] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE should always be based on a thorough risk assessment of the specific experimental procedure. The following table summarizes the minimum PPE requirements for handling (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid.
Body Part
Personal Protective Equipment
Specifications and Rationale
Eyes and Face
Chemical Splash Goggles and Face Shield
Goggles should provide a complete seal around the eyes to protect against splashes and fine particulates.[1][5] A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing, to protect the entire face.[5][6]
Hands
Chemical-Resistant Gloves (Nitrile)
Nitrile rubber gloves offer good resistance to acids and are a suitable choice for handling this compound.[4] Always inspect gloves for any signs of degradation or perforation before use.[2][7]
Body
Laboratory Coat or Chemical-Resistant Apron
A lab coat, preferably one that is chemical-resistant, should be worn to protect against spills and contamination of personal clothing.[7] For procedures with a higher risk of splashes, a chemical-resistant apron provides an additional layer of protection.[8]
Respiratory
Use in a Fume Hood
All manipulations of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid that could generate dust or aerosols should be performed within a certified chemical fume hood to minimize inhalation exposure.[8][9][10]
Operational Plans: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is crucial for minimizing the risk of exposure and ensuring the integrity of the experiment.
Preparation and Handling:
Pre-Handling Check: Before starting any work, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.[10] Check for any cracks or damage on the chemical container.[4]
Dispensing: When weighing or transferring the solid compound, do so within the confines of a fume hood to contain any potential dust. Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.
Solution Preparation: When dissolving the compound, always add the acid to the solvent slowly to control any potential exothermic reactions.[8]
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][2][11]
Donning and Doffing of PPE: A Critical Sequence
The order in which PPE is put on and taken off is vital to prevent cross-contamination.
Proper disposal of chemical waste is a legal and ethical responsibility.[12][13]
Waste Segregation and Labeling:
Identify Waste Streams: All materials that come into contact with (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid, including gloves, weighing paper, and contaminated labware, should be considered hazardous waste.
Separate Incompatibles: Do not mix this acidic waste with incompatible materials such as bases or strong oxidizing agents.[8][14]
Proper Labeling: All waste containers must be clearly labeled with the full chemical name and appropriate hazard warnings.[13][15] Do not use abbreviations.[13]
Container Management and Disposal:
Container Selection: Use chemically compatible and leak-proof containers for waste collection.[12][14]
Empty Containers: Empty containers that held the raw material should be triple-rinsed with a suitable solvent.[14][16] The rinsate must be collected and disposed of as hazardous waste.[16] After triple-rinsing and ensuring the container is free of residue, deface the original label and dispose of it according to your institution's guidelines for non-hazardous waste.[14][16]
Final Disposal: All hazardous waste must be disposed of through a licensed and reputable waste disposal company.[13]
Caption: Chemical Waste Disposal Workflow
By adhering to these rigorous safety and disposal protocols, researchers can confidently handle (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid, fostering a secure and productive laboratory environment.
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Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
Safety Data Sheet 3-(2-Methylphenyl)propanoic acid. metasci.
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